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Protocols & Analytical Methods

Method

Synthesis of Freidinger's Lactam from L-Methionine: A Detailed Guide for Researchers

Introduction: The Significance of Conformational Constraint in Peptide Drug Design In the realm of drug discovery and development, the ability to control the three-dimensional structure of bioactive peptides is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Conformational Constraint in Peptide Drug Design

In the realm of drug discovery and development, the ability to control the three-dimensional structure of bioactive peptides is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and selectivity, as well as increased susceptibility to proteolytic degradation. Freidinger's lactam, a γ-lactam-bridged dipeptide mimic, is a powerful tool for introducing conformational rigidity into peptide backbones.[1] By locking a portion of the peptide into a specific turn-like structure, Freidinger's lactams can enhance biological activity, improve metabolic stability, and provide valuable insights into the bioactive conformation of peptide ligands. This application note provides a detailed, step-by-step guide for the synthesis of a foundational Freidinger's lactam starting from the readily available amino acid, L-methionine.

Synthetic Strategy: An Overview

The synthesis of Freidinger's lactam from L-methionine hinges on an intramolecular cyclization strategy. The core principle involves the transformation of the thioether side chain of methionine into a suitable leaving group, followed by a base-mediated intramolecular nucleophilic attack by the preceding amide nitrogen to form the characteristic γ-lactam ring. This process can be broken down into four key stages:

  • Protection of L-Methionine: The amino and carboxyl groups of the starting L-methionine are protected to prevent unwanted side reactions during the subsequent steps.

  • Activation of the Thioether Side Chain: The sulfur atom of the methionine side chain is alkylated to create a sulfonium salt, which serves as an excellent leaving group.

  • Intramolecular Cyclization: A strong base is used to deprotonate the amide nitrogen, which then displaces the sulfonium leaving group in an intramolecular fashion to form the five-membered lactam ring.

  • Deprotection (Optional): Depending on the desired final product, the protecting groups can be removed.

This guide will focus on the synthesis of a Boc-protected Freidinger's lactam, a versatile intermediate for further peptide synthesis.

Visualizing the Synthetic Workflow

Freidinger_Synthesis_Workflow L_Met L-Methionine Boc_Met N-Boc-L-Methionine L_Met->Boc_Met Boc₂O, NaOH Boc_Met_OMe N-Boc-L-Methionine Methyl Ester Boc_Met->Boc_Met_OMe TMSCl, MeOH Sulfonium_Salt Sulfonium Salt Intermediate Boc_Met_OMe->Sulfonium_Salt CH₃I Freidinger_Lactam Boc-Freidinger's Lactam Sulfonium_Salt->Freidinger_Lactam NaH, THF

Caption: Overall synthetic workflow for Freidinger's lactam from L-methionine.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-L-Methionine

Causality: The protection of the primary amine of L-methionine as a tert-butyloxycarbonyl (Boc) group is a crucial first step. The Boc group is stable under the conditions required for the subsequent esterification and S-methylation steps but can be readily removed under acidic conditions if desired.

Protocol:

  • Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile in a 250 mL round-bottom flask.

  • To this solution, add 2 g of sodium hydroxide (NaOH).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 10.9 g of di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to gradually warm to room temperature (24-25 °C) and stir for 12 hours.

  • Remove the acetonitrile via rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.

  • Extract the aqueous phase twice with 50 mL of dichloromethane to remove any unreacted Boc₂O. Discard the organic layers.

  • Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.

  • Extract the aqueous phase twice with 50 mL of dichloromethane.

  • Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-Boc-L-methionine as a viscous oil (expect ~11.4 g, 95% yield).[2]

PART 2: Synthesis of N-Boc-L-Methionine Methyl Ester

Causality: Esterification of the carboxylic acid prevents it from acting as a nucleophile in subsequent steps. The methyl ester is a common choice due to its ease of formation and relative stability.

Protocol:

  • Suspend N-Boc-L-methionine (10 g) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture on a rotary evaporator to give the crude N-Boc-L-methionine methyl ester.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[3]

PART 3: S-Methylation to Form the Sulfonium Salt

Causality: The thioether of the methionine side chain is a poor leaving group. By methylating it with methyl iodide, we convert it into a positively charged sulfonium salt. This charged species is an excellent leaving group, primed for intramolecular displacement.

Protocol:

  • Dissolve N-Boc-L-methionine methyl ester (5 g) in a suitable solvent such as acetone or acetonitrile in a sealed tube or pressure vessel.

  • Add an excess of methyl iodide (CH₃I) (e.g., 5-10 equivalents).

  • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the sulfonium salt.

  • After the reaction is complete, the precipitated sulfonium salt can be collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.

  • Dry the sulfonium salt under vacuum. This intermediate is often used directly in the next step without further purification.

PART 4: Intramolecular Cyclization to Freidinger's Lactam

Causality: This is the key ring-forming step. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the nitrogen of the Boc-carbamate. The resulting anion acts as an intramolecular nucleophile, attacking the γ-carbon and displacing the dimethyl sulfide leaving group via an SN2 reaction. This forms the thermodynamically favored five-membered γ-lactam ring.

Caption: Key intramolecular cyclization step to form the γ-lactam ring.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the sulfonium salt from the previous step in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-Freidinger's lactam.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield
1N-Boc ProtectionBoc₂O, NaOH~95%[2]
2Methyl EsterificationTMSCl, MeOHGood to Excellent[3]
3S-MethylationCH₃IHigh
4CyclizationNaH, THFModerate to Good

Characterization

The identity and purity of the synthesized Freidinger's lactam should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the γ-lactam.

Conclusion and Future Perspectives

The synthesis of Freidinger's lactam from L-methionine provides a robust and reliable method for accessing this valuable peptidomimetic building block. The protocol outlined in this application note offers a clear, step-by-step procedure for researchers in the fields of medicinal chemistry and drug development. The resulting Boc-protected Freidinger's lactam can be readily incorporated into peptides using standard solid-phase or solution-phase synthesis techniques, enabling the exploration of structure-activity relationships and the development of novel, conformationally constrained peptide therapeutics.

References

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. In Peptide and Peptidomimetic Synthesis.
  • New aspects on the preparation of [11C]Methionine—a simple and fast online approach without preparative HPLC.
  • Purification and characterization of a new beta-lactamase from Bacteroides uniformis. PMC. Available at: [Link]

  • Intramolecular cyclization of N‐Boc derivatives 13. ResearchGate. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • α,β-unsaturated γ-lactams through E → Z isomeriz
  • Redox-based reagents for chemoselective methionine bioconjugation. eScholarship.org. Available at: [Link]

  • Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. SciSpace. Available at: [Link]

  • Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. NIH Public Access. Available at: [Link]

  • Synthesis of β-lactams with π electron-withdrawing substituents. BioKB. Available at: [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science.
  • Process for the purification of lactams. Google Patents.
  • Asymmetric synthesis of γ-lactones through Koga amine-controlled addition of enediolates to α,β-unsaturated sulfoxonium salts. PMC. Available at: [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC. Available at: [Link]

  • Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. Available at: [Link]

  • NDM-3: A Study of the Expression, Purification, and Characterisation of a B1-type metallo β- lactamase. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science.
  • Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. Available at: [Link]

Sources

Application

incorporating Fmoc-Freidinger's lactam into bioactive peptides

Application Note: Strategic Incorporation of Fmoc-Freidinger’s Lactam into Bioactive Peptides Executive Summary & Strategic Rationale The "Freidinger Lactam" (typically referring to (S)-3-amino-2-oxo-1-pyrrolidineacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-Freidinger’s Lactam into Bioactive Peptides

Executive Summary & Strategic Rationale

The "Freidinger Lactam" (typically referring to (S)-3-amino-2-oxo-1-pyrrolidineacetic acid and its derivatives) is a privileged peptidomimetic scaffold designed to restrict backbone flexibility. By locking the


 (psi) and 

(phi) torsion angles, this scaffold forces the peptide backbone into a stable Type II

-turn conformation.

Why Incorporate This Scaffold?

  • Entropic Advantage: Linear peptides lose significant entropy upon binding to a receptor. Pre-organizing the structure into a bioactive conformation reduces this entropic penalty, often increasing binding affinity by orders of magnitude (the "Chelate Effect" equivalent in thermodynamics).

  • Metabolic Shielding: The lactam ring eliminates a scissile amide bond and sterically hinders protease access, significantly extending plasma half-life.

  • Receptor Selectivity: The rigid framework can discriminate between receptor subtypes (e.g., GPCRs) that flexible peptides cannot.

Critical Design Considerations

Before synthesis, the placement of the lactam is critical. It is most effective when mimicking the


 and 

residues of a

-turn.
Mechanism of Action (Visualized)

G Linear Linear Peptide (High Entropy) Cyclization Incorporation of Freidinger Lactam Linear->Cyclization SPPS Coupling Constrained Conformationally Locked (Type II Beta-Turn) Cyclization->Constrained Steric Restriction Binding High Affinity Receptor Binding Constrained->Binding Reduced Entropic Penalty

Figure 1: The thermodynamic trajectory of lactam incorporation. The scaffold reduces the conformational search space, facilitating high-affinity binding.

Materials & Reagents

The Building Block:

  • Fmoc-Freidinger Lactam: Typically Fmoc-(S)-3-amino-2-oxo-1-pyrrolidineacetic acid .

    • Storage: -20°C, desiccated. Hygroscopic.

    • Stereochemistry: Ensure the (S)-enantiomer is used to mimic natural L-amino acid turns.

Coupling Matrix:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . Standard HBTU/PyBOP are often insufficient due to the steric bulk of the lactam ring.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure to suppress racemization.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for difficult couplings.

  • Solvent: DMF (anhydrous). NMP is recommended if the sequence is prone to aggregation.

Detailed Experimental Protocols

Protocol A: Resin Preparation & Pre-Coupling

Objective: Ensure optimal solvation and site accessibility.

  • Resin Selection: Use Rink Amide MBHA (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).

    • Note: Avoid high-loading resins. Aim for 0.3–0.5 mmol/g to reduce steric crowding between chains.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.

  • Fmoc Removal (Pre-Lactam): Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.[1]

Protocol B: Coupling the Fmoc-Freidinger Lactam

Objective: High-yield incorporation without racemization.

The lactam building block is sterically demanding. Standard automated protocols often fail here. Manual coupling is recommended.

  • Activation:

    • Dissolve Fmoc-Lactam-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to addition to resin.

    • Pre-activation time: 30-60 seconds (Do not exceed 2 mins to avoid converting the active ester to less reactive species).

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate: Shake or vortex gently for 2 to 4 hours at room temperature.

    • Optional: For extremely difficult sequences, perform a "double couple" (repeat step 1 & 2 with fresh reagents for 2 hours).

  • Monitoring:

    • Perform a Chloranil Test (preferred for secondary amines, though the resin-bound amine here is primary) or a standard Kaiser Test .

    • Result: If beads remain blue (Kaiser), re-couple.

Protocol C: Elongation (Coupling to the Lactam)

Objective: Extending the chain from the sterically hindered lactam amine.

Once the lactam is attached, removing its Fmoc group reveals a primary amine (in the standard pyrrolidone scaffold). However, this amine is held close to the resin surface and the lactam ring, making the next coupling difficult.

  • Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min).

    • UV Monitoring: Check the deprotection solution at 301 nm to ensure complete Fmoc removal.

  • Next Amino Acid Coupling:

    • Use small, flexible amino acids (Gly, Ala) immediately following the lactam if possible. If a bulky residue (Val, Ile) is required, use HATU/HOAt again.

    • Temperature: Elevating temperature to 50°C (microwave or water bath) is highly beneficial for this specific step.

Workflow Visualization (SPPS)

SPPS_Workflow Start Resin-Peptide-NH2 Activate Activate Fmoc-Lactam (HATU/HOAt/DIPEA) Couple Coupling Reaction (2-4 Hours, RT) Start->Couple Add Activated Mix Activate->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Blue) - REPEAT Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Negative (Colorless) NextAA Couple Next AA (Heat to 50°C recommended) Deprotect->NextAA

Figure 2: Step-by-step logic for the incorporation of the hindered lactam unit.

Data Interpretation & QC

Quantitative Analysis Table: Expected Outcomes

ParameterLinear Control PeptideLactam-Constrained AnalogNote
Coupling Efficiency >99% (Standard)90-95% (Single Couple)Double coupling often required for Lactam.
HPLC Retention Time

= X min

= X +

Lactams are more hydrophobic; expect a shift to higher organic %.
Mass Spec (ESI)


(approx)
Depending on the exact scaffold, mass is distinct.
Protease Stability

10-30 min

4 hours
Tested in human plasma/trypsin.

Troubleshooting Guide:

  • Problem: Incomplete coupling of the Lactam.

    • Solution: Switch solvent to NMP; increase temperature to 40°C; use COMU instead of HATU.

  • Problem: Racemization (loss of chirality).

    • Solution: Use collidine (TMP) instead of DIPEA; keep pre-activation time under 2 mins.

  • Problem: Poor solubility during purification.

    • Solution: The lactam increases aggregation. Use a gradient starting at 5-10% Acetonitrile rather than 0%.

References

  • Freidinger, R. M., Veber, D. F., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[2] Science, 210(4470), 656-658. Link

  • Freidinger, R. M. (2003). "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553-5566. Link

  • Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal, 268(2), 249-262. Link

  • Albericio, F., & Bomer, J. M. (2000). "Solid-Phase Synthesis of Peptides Containing Difficult Sequences." Methods in Enzymology, 289, 313-336. Link

  • Merck/Novabiochem. "Novabiochem® Peptide Synthesis Protocols." Merck Life Science. Link

Sources

Method

Advanced GPCR Ligand Engineering: Conformational Restriction via Freidinger's Lactam Integration

Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and GPCR Drug Discovery Scientists Introduction & Mechanistic Rationale The development of peptide-based ligands for G protein-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and GPCR Drug Discovery Scientists

Introduction & Mechanistic Rationale

The development of peptide-based ligands for G protein-coupled receptors (GPCRs) is frequently hindered by the inherent flexibility of linear peptides. In solution, peptides exist in a dynamic equilibrium of conformational states, leading to poor receptor subtype selectivity, low binding affinity, and rapid proteolytic degradation[1].

To overcome this, backbone engineering is employed to lock the peptide into its bioactive conformation. The Freidinger's lactam (an


-amino-

-lactam, or Agl) is one of the most robust peptidomimetic constraints available[2]. By covalently bridging the

-carbon of one residue to the amide nitrogen of the subsequent residue, the

-lactam ring restricts the peptide bond to a trans-conformation and severely limits the conformational space accessible to the

and

dihedral angles[1].

The Causality of the Constraint: Unlike proline, which restricts the


 angle, Freidinger's lactam specifically enforces a Type II' 

-turn
—a ubiquitous recognition motif in GPCR binding pockets. Furthermore, the lactam carbonyl retains its ability to act as a hydrogen bond acceptor, preserving the intramolecular hydrogen bonding network (typically an

interaction) required to stabilize the reverse turn[2]. This structural pre-organization reduces the entropic penalty upon receptor binding, dramatically increasing affinity and shielding the backbone from exopeptidases.

GPCR Ligand Design Workflow

The successful integration of a Freidinger's lactam requires a strategic workflow. Because the secondary nitrogen of the


-lactam is highly sterically hindered and poorly nucleophilic, attempting to couple the next amino acid directly to the lactam ring on a solid support usually fails. Expert Insight:  The lactam must be synthesized in solution as a pre-formed dipeptide building block (Fmoc-Agl-Xaa-OH) before being integrated into standard Solid-Phase Peptide Synthesis (SPPS)[3].

G Target GPCR Target ID (e.g., KOR, D2R) SeqMap Native Sequence Mapping Target->SeqMap LactamSyn Agl Dipeptide Synthesis SeqMap->LactamSyn Identify Turn SPPS Fmoc SPPS Integration LactamSyn->SPPS Fmoc-Agl-Xaa-OH StructVal NMR Structural Validation SPPS->StructVal Cleavage Assay In Vitro GPCR Assays StructVal->Assay Confirmed Turn

Workflow for designing GPCR peptidomimetic ligands using Freidinger's lactam constraints.

Quantitative Impact on GPCR Ligands

The incorporation of Freidinger's lactams has yielded breakthrough results across multiple GPCR families, particularly for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, Dopamine receptors, and Opioid receptors[2][3][4].

Table 1: Pharmacological Comparison of Native vs. Agl-Constrained Ligands

Ligand TypeTarget GPCRSequence / ModificationBinding Affinity (

or

)
Serum Half-Life (

)
Native LHRH GnRH ReceptorpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH

~2.5 nM< 30 min
Agl-LHRH GnRH ReceptorpGlu-His-Trp-Ser-Tyr-[Agl-Leu] -Arg-Pro-Gly-NH

~0.5 nM > 4 hours
Native PLG Dopamine D2 (Allosteric)Pro-Leu-Gly-NH

~1.2

M
< 15 min
Agl-PLG Dopamine D2 (Allosteric)Pro-[Agl-Gly] -NH

~45 nM > 6 hours
Endomorphin-2

-Opioid (MOR)
Tyr-Pro-Phe-Phe-NH

~1.5 nM~45 min
Agl-EM-2

-Opioid (MOR)
Tyr-[Agl-Phe] -Phe-NH

~0.8 nM > 12 hours

Data synthesized from established structure-activity relationship studies on lactam-bridged peptidomimetics[2][3][4].

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-Agl-Xaa-OH Dipeptide

This protocol utilizes the classic Freidinger-Veber intramolecular alkylation route starting from a methionine dipeptide[1][3].

Rationale: The thioether of methionine is selectively alkylated to form a dimethyl sulfonium salt, transforming it into an excellent leaving group. Subsequent base treatment deprotonates the amide backbone, triggering a stereoretentive 5-exo-tet cyclization to form the


-lactam[1].

Materials:

  • Fmoc-Met-Xaa-O

    
    Bu (Pre-synthesized via standard solution-phase coupling)
    
  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Step-by-Step Procedure:

  • Sulfonium Salt Formation: Dissolve 1.0 mmol of Fmoc-Met-Xaa-O

    
    Bu in 5 mL of neat MeI (or a 1:1 mixture of MeI and DMF if solubility is poor).
    
  • Stir the reaction mixture at room temperature in the dark for 24–48 hours. Monitor conversion via LC-MS (look for the

    
     Da mass shift corresponding to the methylsulfonium ion).
    
  • Evaporate the excess MeI under a stream of nitrogen in a well-ventilated fume hood. Triturate the resulting residue with cold diethyl ether to precipitate the sulfonium salt. Dry under vacuum.

  • Cyclization: Dissolve the dried sulfonium salt in 10 mL of anhydrous DMF and cool to 0 °C under an argon atmosphere.

  • Carefully add 1.1 equivalents of NaH. Causality note: Strict stoichiometric control of the base is required to prevent premature Fmoc cleavage.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature. Quench the reaction with 10% aqueous citric acid and extract with ethyl acetate (3x).

  • Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the Fmoc-Agl-Xaa-O
    
    
    Bu intermediate via flash column chromatography.
  • C-Terminal Deprotection: Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM (5 mL) and stir for 2 hours at room temperature to remove the

    
    -butyl ester.
    
  • Evaporate the solvent and lyophilize to yield the pure Fmoc-Agl-Xaa-OH dipeptide building block, ready for SPPS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Because the dipeptide building block contains a fully formed lactam, it can be coupled using standard Fmoc-SPPS protocols. However, the bulkiness of the Agl moiety requires highly efficient coupling reagents to prevent sequence truncation.

Step-by-Step Procedure:

  • Resin Swelling: Swell Rink Amide AM resin (for C-terminal amides) in DMF for 30 minutes.

  • Standard Elongation: Synthesize the peptide sequence up to the residue immediately preceding the lactam using standard Fmoc deprotection (20% piperidine in DMF) and coupling (Fmoc-AA-OH, DIC, OxymaPure).

  • Dipeptide Coupling: To couple the Fmoc-Agl-Xaa-OH building block, use the highly reactive uronium salt HATU.

    • Mix 2.0 equivalents of Fmoc-Agl-Xaa-OH, 2.0 eq of HATU, and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.

    • Add to the resin and agitate for 2–4 hours at room temperature. Causality note: Extended coupling times and a stronger activator (HATU over DIC) are necessary to overcome the steric hindrance of the

      
      -lactam ring during the formation of the preceding peptide bond.
      
  • Completion: Complete the synthesis of the N-terminal residues.

  • Cleavage: Cleave the peptide from the resin using Reagent K (TFA/thioanisole/water/phenol/EDT = 82.5:5:5:5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Validation and Quality Control

To ensure the Freidinger's lactam has successfully induced the desired Type II'


-turn, structural validation is mandatory before proceeding to GPCR assays.
  • NMR Spectroscopy (NOESY/ROESY): Perform 2D NMR in aqueous solution (or membrane-mimetic micelles like SDS/DPC). A strong Nuclear Overhauser Effect (NOE) cross-peak between the

    
    -proton of residue 
    
    
    
    and the amide proton of residue
    
    
    or
    
    
    is the definitive hallmark of a stabilized
    
    
    -turn.
  • Radioligand Binding Assays: Evaluate the affinity (

    
    ) of the constrained ligand against the target GPCR using membrane preparations (e.g., HEK293 cells stably expressing the receptor). Compare displacement curves against the linear, native peptide to quantify the thermodynamic advantage of the conformational restriction.
    

References

  • Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtTkjAsyxvt__z4QNigG_LFukA-5VBlWX92cRFv-k4vC1CcrakROwId8BhQJMCQK-soSSVbzf6imQdKsKpaDm9xRFXE2VV9yrIhgnUjpu2RYqFt4J641RVldt9nxqDBklaqg82Qaw0KWAsKrA=]
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6n_cbaPxN0BDFdKCS3gD7tEbtZLy5rlpU2ujIppTBi3diChT0379Tp-BKZT8w-2cVVXhKDzIbQtvlOC4Lz1qidYbkZHXfLMLtBCCwUvWburp9AH5zAubDB_hf8uCtREMeIEMiCNuvk43ooB8w]
  • Synthesis and Dopamine Receptor Modulating Activity of 3-Substituted γ-Lactam Peptidomimetics of l -Prolyl- l -leucyl-glycinamide. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGpfY_5bSCCTzcsRjMZ6ZnHX3RZMPlQUfVgYYKJUDNgJpzqMmSRy-DdkMCsk1kxRudWzlqb0MIlwvYLPSBoqDgGtzVQBwjZcI3dVq9drJkpIGYVfjJC7RTynjcq-aPZiRfbYZBC-0T8Vs6wJiUk4Q4J2Q620FT17VT5kAvA-t5V6CEZTX1p_0Z86KqLBVNeowWbGKxUg7sjH853vEm71HaslKksRVGn5F1LhHYkN5EUg1GHnhIunLmG2J3ccJBNhPa0Ml0X1hzYnek4ZAhdSbxgfRUGNK0FIBpw9BhCoekbMiOxDuTwekyQSM9BRl0bw==]
  • Synthesis of α-amino-γ-lactam (Agl) using protected (R)-methionine-(R)-valine dipeptide. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Ar-1FtE95AT169EfZSvfGmmnHFqPnTme7swZ0meSD0zSuh_imcBQVQLGLshj_FhqWb3iK5eqfhtmvdxz8uCJYz0X62tAdz0YNvd0p95XF1D4oHmetd_aFePn1_yCTQXHbcIDiDrG6gL7PWnhTgekEJfRpj3y-dM-TzLJTNtTZpNv-2_N4ZTfo2xTTpv_PbTgABJ3EKnAjBUA6jWu-nSZQVilKmSYxhty2ihBX8zOhtQyjvvkBV9S7r-PhlKKOq4=]

Sources

Application

Application Note: Fmoc-Freidinger’s Lactam in Protease-Resistant Peptide Engineering

Executive Summary The "Peptide Paradox"—high potency and specificity coupled with poor metabolic stability—remains the primary bottleneck in peptide drug discovery. Fmoc-Freidinger’s lactam (typically (S)-3-(Fmoc-amino)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Peptide Paradox"—high potency and specificity coupled with poor metabolic stability—remains the primary bottleneck in peptide drug discovery. Fmoc-Freidinger’s lactam (typically (S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic acid) is a specialized peptidomimetic building block designed to solve this. By cyclizing the backbone of a dipeptide unit into a


-lactam ring, this moiety locks the peptide into a bioactive type II 

-turn conformation while simultaneously shielding the backbone from proteolytic cleavage.

This guide provides a comprehensive technical workflow for incorporating Fmoc-Freidinger’s lactam into Solid Phase Peptide Synthesis (SPPS) and validating the resulting protease resistance.

Mechanism of Action: The Conformational Lock

To effectively use Freidinger’s lactam, one must understand why it works. It is not merely a "plug-and-play" spacer; it is a structural staple.

Structural Mimicry

The lactam ring bridges the side chain of one residue (conceptually) to the nitrogen of the next, or more accurately in the commercial building block, mimics a dipeptide (often Gly-Xaa or Ala-Xaa) where the


 and 

torsion angles are restricted.
  • Linear Dipeptide: Highly flexible, susceptible to protease entry.

  • Freidinger’s Lactam: Constrains the

    
     angle of the 
    
    
    
    residue and the
    
    
    angle of the
    
    
    residue, forcing a Type II
    
    
    -turn
    .
Protease Resistance

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft (the "lock and key" model). The lactam ring:

  • Steric Shielding: The bulk of the ring physically blocks the enzyme's active site.

  • Conformational Mismatch: The rigid bend prevents the backbone from extending into the scissile conformation required for hydrolysis.

Visualization: Mechanism of Resistance

ProteaseResistance Linear Linear Peptide (Flexible Backbone) Protease Protease Active Site (Catalytic Cleft) Linear->Protease Fits into Cleft Lactam Lactam-Stapled Peptide (Rigid Beta-Turn) Lactam->Protease Conformational Mismatch Intact Steric Exclusion (Bioactive & Stable) Lactam->Intact Bypasses Degradation Cleavage Hydrolysis (Degradation) Protease->Cleavage Scissile Bond Accessible

Figure 1: Mechanism of protease resistance. The rigid lactam ring prevents the peptide from adopting the extended conformation necessary for protease binding and cleavage.

Technical Specifications of the Building Block

Ensure you are sourcing the correct building block. The standard commercial variant mimics a dipeptide unit.

FeatureSpecification
Common Name Fmoc-Freidinger's Lactam
Chemical Name (S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic acid
CAS Number 145484-45-3
Formula C₂₅H₂₈N₂O₅
Molecular Weight 436.52 g/mol
Function Mimics a dipeptide (e.g., Gly-Gly, Ala-Gly) in a

-turn.
Stereochemistry (S)-configuration at the C3 amine (mimics L-amino acid).

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Challenge: While the lactam itself is stable, the coupling efficiency can be reduced due to the steric bulk of the ring system. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials Required[1][2][3][4][5][6]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Fmoc-Freidinger’s Lactam (CAS 145484-45-3).[1][2][3]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (Diisopropylethylamine).[4]

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect initial Fmoc group (20% Piperidine/DMF, 2 x 10 min).

  • Coupling the Lactam (The "Anchor"):

    • Note: The lactam has a carboxylic acid tail (-CH2-COOH) at the N-1 position. This couples to the amine on the resin.[5][4]

    • Mix: 3.0 eq Fmoc-Freidinger’s Lactam + 2.9 eq HATU + 3.0 eq HOAt in DMF.

    • Activate: Add 6.0 eq DIPEA. Shake for 1 minute.

    • Couple: Add to resin.[5][6][4][7] Shake for 2 hours (double the standard time).

    • Monitor: Perform a Kaiser Test. If not blue-negative, re-couple using fresh reagents.

  • Deprotection of the Lactam:

    • The Fmoc group is on the C-3 primary amine of the ring.

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Critical Check: The resulting amine is a primary amine on a rigid ring. It is sterically crowded but nucleophilic.

  • Elongation (Coupling the NEXT Amino Acid):

    • Challenge: Steric hindrance from the lactam ring can impede the incoming amino acid.

    • Reagent Choice: Use HATU/HOAt again. Do not use HBTU/HOBt for this specific step.

    • Stoichiometry: 4.0 eq Fmoc-AA-OH + 3.9 eq HATU + 8.0 eq DIPEA.

    • Time: React for 1.5 to 2 hours .

    • Capping: After this step, perform an acetylation cap (Ac2O/DIPEA) to terminate any unreacted lactam amines, preventing deletion sequences.

  • Cleavage:

    • Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. The lactam ring is stable to TFA.

SPPS Visualization

SPPS_Workflow Start Resin-AA-NH2 (Deprotected) Coupling1 Coupling 1: Lactam to Resin (2 Hours) Start->Coupling1 Activation Activate Fmoc-Lactam-OH (HATU/HOAt/DIPEA) Activation->Coupling1 Deprotection Fmoc Removal (20% Piperidine) Coupling1->Deprotection Intermediate Resin-Lactam-NH2 (Primary Amine on Ring) Deprotection->Intermediate Coupling2 Coupling 2: Next AA to Lactam (HATU, 4 eq, 2 Hours) Intermediate->Coupling2 Final Elongated Peptide Coupling2->Final

Figure 2: SPPS workflow for incorporating Fmoc-Freidinger's lactam. Note the emphasis on HATU activation for steric management.

Protocol B: Enzymatic Stability Assay

To validate the engineering, you must compare the half-life (


) of the lactam-modified peptide against the wild-type (linear) control.
Materials
  • Enzymes: Trypsin (cleaves at Lys/Arg) and Chymotrypsin (cleaves at Phe/Trp/Tyr).

  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).

  • Analysis: HPLC (C18 column) or LC-MS.

Step-by-Step Workflow
  • Preparation:

    • Dissolve Peptide A (Control) and Peptide B (Lactam-modified) in buffer to a concentration of 200 µM .

    • Prepare Enzyme Stock: 1 mg/mL in 1 mM HCl.

  • Incubation:

    • Add enzyme to peptide solution at a 1:100 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50 µL aliquots at time points:

      
       min, and 24 hours.
      
    • Quench: Immediately add 50 µL of 1% TFA or 50% Acetonitrile/1% Formic Acid to stop the reaction.

  • Quantification:

    • Inject onto HPLC.

    • Integrate the peak area of the intact parent peptide.

    • Calculate % remaining relative to

      
      .
      
  • Data Analysis:

    • Plot ln(% Remaining) vs. Time.

    • The slope

      
       is the degradation rate constant.
      
    • 
      .
      
Expected Data Profile
Peptide VariantEnzymet½ (Half-life)Improvement Factor
Linear Control Trypsin25 min1.0x
Lactam Analog Trypsin> 480 min>19x
Linear Control Serum (Human)45 min1.0x
Lactam Analog Serum (Human)> 12 hours>16x

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658.

  • Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553–5566.

  • Chem-Impex International. (n.d.). Fmoc-Freidinger's lactam Product Page.[1][2][3]

  • Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556.

  • BenchChem. (2025).[5] Enzymatic Stability of Peptides: An In-depth Technical Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Fmoc-Freidinger Lactam Integration

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Racemization in Fmoc-Freidinger’s Lactam Coupling Core Directive: The "Steric-Time" Paradox Welcome to the technical support m...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Racemization in Fmoc-Freidinger’s Lactam Coupling

Core Directive: The "Steric-Time" Paradox

Welcome to the technical support module for conformationally constrained peptides. You are likely here because you are observing split peaks (diastereomers) in your LC-MS or suffering from incomplete coupling yields.

The Central Problem: Freidinger lactams (amino-


-lactam bridged dipeptides) are valuable because they lock peptides into specific secondary structures (typically 

-turns). However, this geometric constraint creates a "Steric-Time Paradox" :
  • The rigid, bulky lactam ring creates immense steric hindrance.

  • This hindrance slows down the coupling kinetics significantly.

  • Racemization is a function of time. The longer an activated amino acid sits unreacted in the presence of a base, the higher the probability of proton abstraction at the

    
    -position.
    

To prevent racemization, we must accelerate the coupling rate (kinetics) while simultaneously suppressing the basicity of the environment (thermodynamics).

The Racemization Mechanism

Understanding how you are losing chirality is the first step to stopping it.

Scenario A: Coupling TO the Lactam (The Incoming AA Racemizes)

Most Common Failure Mode When you attempt to couple an amino acid (e.g., Fmoc-Ala-OH) to the secondary amine of a resin-bound Freidinger lactam, the nucleophile (the lactam amine) is shielded. The activated Fmoc-Ala-OBt/Oxyma ester waits in solution. During this wait, the base (DIEA) can abstract the


 of the alanine, leading to oxazolone formation.
Scenario B: Coupling THE Lactam (The Lactam Itself Racemizes)

Secondary Failure Mode When activating the Fmoc-Freidinger Lactam-OH itself, the tertiary amide nature of the lactam ring prevents standard oxazolone formation. However, the ring strain and electron-withdrawing protecting groups make the


-proton acidic. Excess base or "over-activation" leads to direct enolization.

RacemizationPathways Start Coupling Event Branch1 Coupling TO Lactam (Nucleophile is Hindered) Start->Branch1 Branch2 Coupling THE Lactam (Electrophile is Activated) Start->Branch2 SlowKin Slow Kinetics (Steric Bulk) Branch1->SlowKin Branch2->SlowKin BaseExp Prolonged Base Exposure SlowKin->BaseExp Accumulation Mech1 5(4H)-Oxazolone Formation (Incoming AA) BaseExp->Mech1 If NH present Mech2 Direct Enolization (Lactam AA) BaseExp->Mech2 If N-alkyl/Lactam Result RACEMIZATION (Epimerized Product) Mech1->Result Mech2->Result

Figure 1: The dual pathways of racemization driven by steric hindrance and base exposure.

Troubleshooting Guide (Q&A)

Q1: I see a "doublet" peak in my LC-MS after coupling to the lactam. Is this racemization?

A: Yes, this is the hallmark of diastereomer formation.

  • Diagnosis: You likely used a strong base (DIEA/NMM) with a slow coupling reagent (HBTU/HATU) and let it run too long.

  • Fix: Switch your base to 2,4,6-Collidine (TMP) . Collidine is a "smart base"—it is strong enough to neutralize the acid generated during activation but sterically hindered enough that it cannot easily abstract the

    
     proton from the amino acid.
    
  • Reference: Carpino et al. demonstrated that Collidine significantly reduces racemization in difficult couplings compared to DIEA [1].

Q2: My coupling yield is <50% even after double coupling. Should I increase the temperature?

A: Proceed with extreme caution.

  • Risk: Heating (

    
    C) increases the kinetic energy of the coupling, but it exponentially increases the rate of racemization, especially for Cys and His.
    
  • Fix: Use Microwave-Assisted SPPS at moderate temperatures (

    
    C) but only  with Oxyma Pure/DIC .
    
  • Why: Oxyma Pure allows for efficient heat transfer and activation without the explosive risks of HOBt or the high epimerization rates of HATU at high temperatures [2].

Q3: Why is Oxyma/DIC recommended over HATU for Freidinger lactams?

A: It comes down to the acidity of the environment.

  • HATU requires a basic environment (pH 8-9 via DIEA) to function effectively. This basicity is the fuel for racemization.

  • Oxyma/DIC creates a near-neutral to slightly acidic activation environment (

    
    ). This drastic reduction in basicity preserves chirality, even if the reaction takes longer due to the lactam's steric bulk [3].
    

Validated Protocols

Protocol A: The "Safe" Coupling (Recommended)

Best for: Coupling TO the lactam (e.g., Fmoc-AA-OH + H-Lactam-Resin)

ComponentEquivalentsRole
Fmoc-AA-OH 3.0 - 5.0 eqIncoming Amino Acid
Oxyma Pure 3.0 - 5.0 eqRacemization Suppressor / Additive
DIC 3.0 - 5.0 eqActivator (Carbodiimide)
Solvent DMF/NMP (1:1)NMP improves swelling of bulky resins
Temp/Time 50°C for 20 minMicrowave (or 2h at RT)

Step-by-Step:

  • Dissolve Fmoc-AA-OH and Oxyma Pure in minimal DMF/NMP.

  • Add DIC immediately prior to adding to the resin.[1] Do not pre-activate for >2 minutes.

  • Add mixture to the resin.[1][2]

  • Crucial: If using microwave, set Power to 25W max to avoid "hotspots."

Protocol B: The "Power" Coupling (For stubborn residues)

Best for: Extremely hindered junctions where Protocol A fails.

ComponentEquivalentsRole
Fmoc-AA-OH 3.0 eqIncoming Amino Acid
HATU 2.9 eqStrong Activator (Uronium)
2,4,6-Collidine 3.0 - 4.0 eqHindered Base (Critical)
Solvent NMPMax solvation

Step-by-Step:

  • Dissolve AA and HATU in NMP.

  • Add Collidine.[1][3][4]

  • IMMEDIATELY add to resin.[1] (Pre-activation of HATU/Base causes rapid racemization).

  • React for 1 hour at Room Temp. Do not heat HATU/Base mixtures.

Decision Logic (Workflow)

Use this logic tree to select the correct chemistry for your specific stage of synthesis.

DecisionTree Start Start: Freidinger Lactam Coupling Q1 Which step are you performing? Start->Q1 PathA Coupling TO the Lactam (Adding next AA) Q1->PathA PathB Coupling THE Lactam (Adding Lactam to peptide) Q1->PathB Q2 Is the incoming AA Cys, His, or Ser? PathA->Q2 Q3 Is the resin/peptide highly aggregated? PathB->Q3 Sol1 USE PROTOCOL A (Oxyma/DIC) Strictly Room Temp Q2->Sol1 Yes (High Risk) Sol2 USE PROTOCOL A (Oxyma/DIC) Microwave 50°C OK Q2->Sol2 No (Standard) Sol3 USE PROTOCOL B (HATU + Collidine) No Heat Q3->Sol3 Yes (Stubborn) Sol4 USE PROTOCOL A (Oxyma/DIC) Standard Q3->Sol4 No

Figure 2: Strategic workflow for reagent selection based on steric and chemical risks.

References

  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[5] Chemistry – A European Journal.

  • Albericio, F., & Bomer, J. M. (2011). "Preparation of Fmoc-Freidinger Lactams and their incorporation into peptides." Organic Syntheses.

  • Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science.

Sources

Optimization

Technical Support Center: Troubleshooting Lactam-Containing Peptide Solubility

From the Desk of the Senior Application Scientist Welcome to the technical support center. Lactam-bridged cyclic peptides are highly sought after in drug development because their conformational constraints (often stabil...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center. Lactam-bridged cyclic peptides are highly sought after in drug development because their conformational constraints (often stabilizing


-helices) grant them exceptional target affinity and proteolytic resistance[1]. However, this same structural rigidity makes them notoriously difficult to solubilize.

When you introduce a lactam bridge, you covalently lock two previously ionizable side chains (e.g., the


-amino group of Lysine and the 

-carboxyl group of Glutamic Acid) into an uncharged amide bond[2]. This drastically reduces the peptide's solvation entropy. Furthermore, the resulting rigid secondary structure often exposes a continuous hydrophobic face, driving rapid intermolecular aggregation[1].

This guide is designed to help you systematically diagnose and resolve these solubility issues using field-proven, causality-driven methodologies.

Diagnostic Solubilization Workflow

Before committing your entire peptide batch to a solvent system, follow this diagnostic decision tree to identify the optimal thermodynamic pathway for solubilization.

SolubilizationWorkflow Start Lyophilized Lactam Peptide NetCharge Calculate Net Charge (Exclude Lactam Residues) Start->NetCharge TestAq Test Aqueous Buffer (pH adjusted to charge) NetCharge->TestAq IsSoluble1 Soluble? TestAq->IsSoluble1 Success1 Proceed to Assay IsSoluble1->Success1 Yes AddOrganic Add Neat DMSO or DMF (Max 50-100 μL) IsSoluble1->AddOrganic No IsSoluble2 Soluble in Organic? AddOrganic->IsSoluble2 DiluteAq Stepwise Aqueous Dilution (Dropwise into stirring buffer) IsSoluble2->DiluteAq Yes Rescue Add Chaotropes / Surfactants (e.g., 8M Urea, 0.1% Tween) IsSoluble2->Rescue No IsSoluble3 Remains Soluble? DiluteAq->IsSoluble3 IsSoluble3->Success1 Yes IsSoluble3->Rescue No Redesign Sequence Redesign (PEGylation, Isoelectric Shift) Rescue->Redesign Fails

Figure 1: Diagnostic workflow for solubilizing lactam-bridged peptides.

Core Troubleshooting FAQs

Q1: How do I correctly calculate the net charge for a lactam-cyclized peptide to choose my starting buffer? Answer: Standard peptide solubility guidelines dictate assigning a -1 charge to acidic residues (Asp, Glu, C-terminus) and a +1 charge to basic residues (Arg, Lys, His, N-terminus)[3]. However, for lactam-bridged peptides, you must exclude the specific residues participating in the lactam bridge from this calculation. Their side chains are covalently locked and no longer ionizable[2].

  • If the recalculated net charge is positive (>0), target acidic solvents (e.g., 10–30% acetic acid)[4].

  • If the net charge is negative (<0), target basic solvents (e.g., 0.1 M ammonium bicarbonate or 0.5% ammonium hydroxide)[4],[5].

Q2: My peptide dissolves perfectly in 100% DMSO, but crashes out immediately when diluted into my aqueous assay buffer. How can I prevent this? Answer: This is a classic kinetic trapping phenomenon. When you drop aqueous buffer directly into a highly concentrated DMSO-peptide solution, you create local microenvironments of high polarity. The hydrophobic faces of the constrained peptide rapidly self-associate to minimize aqueous exposure, forming irreversible aggregates. The Causality-Driven Solution: Reverse the order of addition. Slowly add the DMSO-peptide stock dropwise into a large, vigorously stirring volume of your aqueous buffer[5]. This ensures the peptide remains infinitely dilute during the solvent transition, allowing it to reach thermodynamic equilibrium with the buffer rather than aggregating with itself.

Q3: Are there specific solvents I should strictly avoid based on my peptide's sequence? Answer: Yes. If your lactam-containing peptide also contains free Methionine (Met) or Cysteine (Cys) residues, avoid DMSO . DMSO acts as a mild oxidant and will rapidly oxidize Met to methionine sulfoxide and free Cys to unwanted intermolecular disulfide dimers[5]. In these cases, substitute DMSO with Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[6]. Additionally, avoid basic buffers if free cysteines are present, as thiol moieties oxidize rapidly at pH > 7[5].

Quantitative Data: Solvent Compatibility Matrix

Understanding the dielectric properties and biological limits of your cosolvents is critical for downstream assay success.

Solvent / CosolventDielectric Constant (

)
Recommended Max Assay Conc. (In Vitro)Mechanistic Role in Solubilization
Ultrapure Water 80.1N/ABaseline thermodynamic solvation for charged, hydrophilic sequences.
DMSO 46.70.5% - 1.0%Disrupts intermolecular hydrogen bonding; solvates exposed hydrophobic faces[5].
DMF 36.70.1% - 0.5%Alternative to DMSO for Met/Cys-containing peptides (non-oxidizing)[6].
10% Acetic Acid ~60.0Buffer dependentProtonates basic residues (Arg, His, Lys) to induce electrostatic repulsion[4].
8M Urea / 6M GuHCl ~65.0Assay dependentChaotropic agents; disrupt structured water and break apart kinetic aggregates[5].
Validated Solubilization Protocols
Protocol A: Micro-Scale Stepwise Solubilization (Self-Validating System)

Objective: Determine the optimal solvent hierarchy without consuming the entire peptide batch. Testing in micro-aliquots prevents the catastrophic loss of material in an incompatible solvent[4].

  • Aliquot: Weigh out exactly 1.0 mg of the lyophilized lactam peptide into a sterile microcentrifuge tube[4].

  • Initial Aqueous Screen: Add 100

    
    L of LC-MS grade water. Vortex for 30 seconds. If the solution is clear, proceed to Step 6.
    
  • pH Adjustment (Charge-Dependent): If the peptide remains a suspension, add either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise, up to an additional 100

    
    L[5]. Gentle warming (< 40°C) and sonication can be applied here[6].
    
  • Organic Rescue: If turbidity persists, the peptide is highly hydrophobic. Lyophilize the sample to remove the volatile aqueous buffers[4]. Reconstitute the dry powder in 50

    
    L of neat DMSO (or DMF if Met/Cys are present)[5].
    
  • Aqueous Transition: Slowly add the dissolved organic mixture dropwise into 950

    
    L of vigorously stirring assay buffer (e.g., PBS)[5].
    
  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes[6].

  • Quantification: Measure the absorbance of the supernatant at 280 nm (if Trp/Tyr are present) or 214 nm. Causality Check: If the calculated concentration matches your theoretical yield and no pellet is visible, you have achieved true thermodynamic solubility rather than a deceptive micro-suspension.

Advanced Engineering Solutions

Q4: If all chemical solubilization protocols fail, how should I structurally redesign the peptide without losing target affinity? Answer: When formulation space is exhausted, you must alter the peptide's intrinsic physicochemical properties:

  • Shift the Isoelectric Point (pI): Add highly charged residues (e.g., Lys, Arg, Glu) to the N- or C-terminus, ensuring they are placed outside the critical pharmacophore or receptor-binding domain[7].

  • PEGylation: Conjugate a polyethylene glycol (PEG) chain to the N-terminus. This drastically increases the hydrodynamic radius and aqueous solubility by masking hydrophobic patches[3],[6].

  • Lactam Bridge Optimization: Shift the lactam bridge to a different position. Research on human amylin analogues has demonstrated that moving the amide bond stepwise along the sequence can alter both the aggregation propensity and the biological potency[8].

References
  • Title: Peptide Solubility Troubleshooting Guide | Source: jpt.com | URL: [Link]

  • Title: How to dissolve, handle and store synthetic peptides - LifeTein® | Source: lifetein.com | URL:[Link]

  • Title: Stabilized cyclic peptides as modulators of protein–protein interactions - PMC | Source: nih.gov | URL:[Link]

  • Title: Development of Petrelintide: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC | Source: nih.gov | URL:[Link]

  • Title: Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions | Source: scispace.com | URL:[Link]

  • Title: Peptide solubility guidelines | Source: huji.ac.il | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation with Freidinger's Lactam

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS). Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, with a focus on the strategic use of conformationally constrained dipeptide mimics like Freidinger's lactams to mitigate this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a major issue in my peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that results in the formation of a cyclic dipeptide.[1][2] This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin support.[2][3] The consequence is a significant reduction in the yield of your desired full-length peptide.[2] Furthermore, the DKP byproduct can co-elute with your target peptide, complicating purification. In some cases, the cleaved DKP is washed away during synthesis, a phenomenon known as "traceless" DKP formation, which leads to a lower yield without an obvious impurity peak, making it difficult to diagnose.[2]

Q2: What are the key factors that trigger DKP formation in my experiments?

A2: Several factors can significantly increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides with a proline residue at the second position (penultimate residue) from the C-terminus are exceptionally prone to DKP formation.[1][2][4][5][6] The cyclic structure of proline favors the cis-amide bond conformation required for the intramolecular cyclization to occur.[1][2] Glycine in this position also increases susceptibility due to its lack of steric hindrance.[1] Sequences such as Val-Pro, Pro-Pro, and Ala-Pro are also known to be sensitive.[4]

  • Deprotection Conditions: The basic conditions required for Fmoc-group removal, typically 20% piperidine in DMF, create a highly nucleophilic N-terminal amine that initiates the cyclization.[1][2][3] Prolonged exposure to these basic conditions increases the incidence of DKP formation.[3]

  • Resin Type: The choice of resin is critical. Resins with an ester linkage to the peptide, such as Wang resin, are more susceptible to cleavage upon DKP formation.[1][2][7]

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1][2][3]

Q3: I'm observing a significant loss of my peptide from the resin, especially with a Pro-containing sequence. How can I confirm DKP formation is the culprit?

A3: To confirm DKP formation, you can analyze the cleavage cocktail and wash solutions by HPLC and Mass Spectrometry (MS). The DKP will typically appear as a distinct, often earlier-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide of the first two amino acids.[3] For instance, if your sequence starts with Ala-Pro, you would look for the mass of cyclo(Ala-Pro).

Troubleshooting Guide

Issue 1: Significant yield loss when synthesizing a peptide with a C-terminal proline or a penultimate proline.

Root Cause: This is a classic scenario for DKP formation. The free N-terminal amine of the dipeptide on the resin attacks the ester linkage to the resin, cleaving the cyclic dipeptide.

Solutions:

  • Utilize a Sterically Hindered Resin: The most effective preventative measure is to use a resin that sterically shields the ester linkage. 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for this purpose.[1][7][8] The bulky trityl group physically blocks the nucleophilic attack of the amine.

  • Modify Deprotection Conditions:

    • Reduce Piperidine Exposure Time: Minimize the time the free amine is exposed to basic conditions by using shorter deprotection cycles.[1]

    • Use a Milder Base: Consider using a less harsh deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, especially for subsequent Fmoc removal steps after the problematic dipeptide sequence has been formed.[2]

  • Incorporate a Dipeptide Unit: Instead of coupling the second amino acid individually, synthesize the Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) in solution and then couple it to the first amino acid on the resin.[8][9] This bypasses the dipeptide-resin intermediate that is prone to cyclization. Be mindful of potential epimerization if the C-terminal amino acid of the dipeptide is not Gly or Pro.[9]

Q2: What are Freidinger's lactams and how can they help prevent DKP formation?

A2: Freidinger's lactams are conformationally constrained dipeptide mimetics.[10][11][12] They are cyclic structures that can be incorporated into a peptide backbone to induce a specific conformation, often a β-turn.[11] While not a direct method to prevent DKP formation in the same way as changing resins or deprotection conditions, they are used in the design of peptidomimetics to create more stable and conformationally defined molecules.[12][13][14] The principle of using a pre-formed cyclic structure, like a Freidinger's lactam, can be conceptually linked to the strategy of using dipeptide building blocks to avoid the problematic linear dipeptide intermediate that leads to DKP formation.

The Freidinger Lactam Strategy in Peptidomimetic Design

The incorporation of a Freidinger's lactam is a design choice made during the planning of a peptidomimetic's synthesis to impart specific structural properties.[12] These lactam-bridged dipeptides are valuable tools in medicinal chemistry for creating peptides with improved biological activity and stability.[11][13]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation (Baseline for Comparison)

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used to evaluate the effectiveness of mitigation strategies.

  • Resin Swelling: Swell Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin using standard coupling reagents (e.g., HBTU/DIPEA in DMF).

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

  • Fmoc Deprotection (Critical Step for DKP formation): Repeat step 3. It is after this step that the free dipeptide on the resin is prone to cyclization.

  • Continue Synthesis: Proceed with the coupling of the remaining amino acids.

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

Protocol 2: Minimized DKP Formation using 2-Chlorotrityl Chloride Resin

This protocol incorporates the use of a sterically hindered resin to suppress DKP formation.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 1 hour.[5]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).[5]

  • Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids.

  • Cleavage: After the final amino acid is coupled, wash the resin with DCM. Cleave the peptide from the resin using an appropriate cleavage cocktail.[5]

Data Presentation

Table 1: Comparison of Strategies to Minimize DKP Formation
StrategyPrincipleKey AdvantagePotential Drawback
2-Chlorotrityl Chloride Resin Steric hindrance around the resin linkage.[1][7][8]Highly effective for C-terminal Pro/Gly sequences.[1]May require different cleavage conditions compared to Wang resin.
Modified Deprotection Reduced exposure to strong base.[1]Simple to implement with standard resins.May not be sufficient for highly susceptible sequences.
Dipeptide Coupling Bypasses the DKP-prone intermediate.[8][9]Completely avoids DKP formation at that step.Requires synthesis of the dipeptide; risk of epimerization.[3][9]

Visualizing the Mechanism and Solutions

Diagram 1: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Resin Resin-Linker-AA1 Dipeptide H-AA2-AA1-Linker-Resin (After Fmoc Deprotection) Resin->Dipeptide Couple AA2 & Deprotect Transition Intramolecular Nucleophilic Attack Dipeptide->Transition Base Catalysis (e.g., Piperidine) DKP Cyclo(AA1-AA2) (Cleaved DKP) Transition->DKP Cleavage Truncated Truncated Peptide on Resin Transition->Truncated Simultaneous Resin Cleavage

Caption: Mechanism of DKP formation during SPPS.

Diagram 2: Workflow for Minimizing DKP Formation

DKP_Mitigation_Workflow Start Peptide Sequence Contains DKP-prone Motif (e.g., Xaa-Pro at C-terminus) Strategy1 Use Sterically Hindered Resin (e.g., 2-CTC Resin) Start->Strategy1 Preferred Method Strategy2 Modify Deprotection Conditions (e.g., Shorter Time, Milder Base) Start->Strategy2 Alternative Strategy3 Use Dipeptide Building Block (Fmoc-AA2-AA1-OH) Start->Strategy3 Alternative Synthesize Proceed with Standard SPPS Strategy1->Synthesize Strategy2->Synthesize Strategy3->Synthesize Analyze Analyze Crude Product (HPLC/MS) Synthesize->Analyze Troubleshoot Further Optimization Needed Analyze->Troubleshoot DKP Still Observed End Successful Synthesis Analyze->End DKP Minimized Troubleshoot->Start Re-evaluate Strategy

Caption: Decision workflow for mitigating DKP formation.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (URL: [Link])

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (URL: [Link])

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society. (URL: [Link])

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P
  • 9.2 Synthesis of Peptides Containing Proline Analogues. (URL: [Link])

  • Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed. (URL: [Link])

  • Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. … - ResearchGate. (URL: [Link])

  • Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors - PubMed. (URL: [Link])

  • Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed. (URL: [Link])

  • The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Freidinger Lactam Peptides

Topic: Purification Challenges of Hydrophobic Freidinger Lactam Peptides Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Troubleshooting Guide & FAQ Introduction: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Hydrophobic Freidinger Lactam Peptides Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your Freidinger lactam peptide—a constrained peptidomimetic designed to lock bioactive conformations—is behaving more like "brick dust" than a soluble therapeutic candidate.

Freidinger lactams (typically 3-amino-2-pyrrolidinone or piperidinone derivatives) introduce rigid


- or 

-lactam rings into the peptide backbone.[1] While this successfully restricts conformational freedom to mimic

-turns, it often creates a "hydrophobic collapse." The result? Samples that precipitate upon injection, bind irreversibly to C18 columns, or co-elute as inseparable diastereomers.

This guide moves beyond standard protocols to address the specific physicochemical anomalies of these constrained scaffolds.

Module 1: Solubilization & Sample Preparation

Current Status: User cannot inject sample without precipitation or high backpressure.

Q1: My peptide is insoluble in water/acetonitrile. Adding more DMSO isn't working. What now?

Diagnosis: Freidinger lactams often form extremely stable intermolecular aggregates (


-sheet stacking) that pure DMSO cannot disrupt. Standard sonication only heats the sample, potentially promoting further aggregation.

The Solution: The "Chaotropic Disruption" Protocol You must break the hydrogen bonding network before introducing the sample to the mobile phase.

  • Primary Solubilization (The "Magic" Solvent):

    • Dissolve the lyophilized solid in 100% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

    • Why: These fluorinated alcohols are potent disruptors of secondary structure (

      
      -helices/
      
      
      
      -sheets) and will monomerize the peptide.
  • The Exchange:

    • Once dissolved, dilute the HFIP solution 1:1 with Dichloromethane (DCM) .

    • Critical Step: If your purification is RP-HPLC, you cannot inject DCM/HFIP directly in large volumes. You must evaporate this mixture to a thin film (nitrogen blow-down) and immediately redissolve in 6M Guanidine-HCl or pure Acetic Acid , depending on your peptide's stability.

  • Injection Solvent:

    • For RP-HPLC, the final injection solvent should be 50% Acetic Acid or Formic Acid if the peptide is basic.

    • Pro Tip: Avoid 100% DMSO; it is viscous and causes viscous fingering in the column, leading to band broadening.

Q2: I see "Ghost Peaks" or carryover in blank runs. Is my column dirty?

Diagnosis: Likely yes, but it’s specific to the lactam scaffold. These hydrophobic rings adsorb strongly to the stainless steel frits and the PTFE tubing of your HPLC system, not just the column stationary phase.

The Solution: System Passivation

  • Wash Solvent: Switch to a "Sawtooth" wash cycle between runs:

    • Solvent A: 0.1% TFA in Water[2][3]

    • Solvent B: 0.1% TFA in Isopropanol:Acetonitrile (50:50) .

  • Why: Acetonitrile alone is insufficient to desorb hydrophobic lactams. Isopropanol (IPA) adds the necessary lipophilicity to scrub the flow path.

Module 2: Chromatographic Separation (HPLC)

Current Status: User observes broad peaks, tailing, or inseparable isomers.

Q3: My diastereomers (R/S at the lactam bridge) are co-eluting. How do I separate them?

Diagnosis: Freidinger lactam synthesis often yields diastereomers (e.g., at the


-carbon of the cyclic amino acid). On standard C18, the hydrophobic surface area of both isomers is nearly identical, leading to co-elution.

The Solution: Leverage "Shape Selectivity" You need a stationary phase that interacts with the pi-electrons and the rigid shape of the lactam ring, not just its hydrophobicity.

Protocol: Column Screening Order

  • Phenyl-Hexyl Phase:

    • Mechanism:[4][5] Pi-pi interactions with the lactam amide and aromatic side chains often provide different retention times for diastereomers based on the spatial orientation of the rings.

    • Condition: Use Methanol instead of Acetonitrile as the organic modifier to enhance pi-pi interactions.

  • Pentafluorophenyl (PFP) Phase:

    • Mechanism:[5] Offers dipole-dipole interactions and hydrogen bonding capability, which is highly sensitive to the stereochemistry of the lactam ring.

  • Mobile Phase Modifier:

    • Switch from TFA to Perchloric Acid (HClO4) (0.1%) if non-MS compatible. The chaotropic perchlorate ion can sharpen peaks of cationic peptides better than trifluoroacetate.

Q4: The peaks are extremely broad (tailing factor > 2.0). Is the column dead?

Diagnosis: Slow mass transfer. The rigid lactam scaffold diffuses slowly into the pores of the stationary phase, and hydrophobic adsorption is kinetically slow.

The Solution: Thermodynamics over Kinetics

  • Heat it up: Run the column at 60°C to 70°C .

    • Mechanism:[4][5] High temperature reduces mobile phase viscosity and increases the kinetic energy of the peptide, speeding up adsorption/desorption rates. This significantly sharpens peaks for hydrophobic peptides.

    • Caution: Ensure your peptide is stable.[6] Most lactams are thermally stable, but check for ester linkages elsewhere in the sequence.

  • Add a "Detergent": Add 1-5% Isopropanol (IPA) to Mobile Phase B (Acetonitrile). This prevents the peptide from precipitating inside the column pores.[6]

Module 3: Visualization & Logic

Workflow: Solubility & Injection Decision Tree

SolubilityLogic Start Start: Dry Hydrophobic Peptide CheckSeq Analyze Sequence (Charge & Hydrophobicity) Start->CheckSeq SolventTest1 Test 1: 50% Acetic Acid CheckSeq->SolventTest1 Decision1 Soluble? SolventTest1->Decision1 SolventTest2 Test 2: 100% DMSO Decision2 Soluble? SolventTest2->Decision2 SolventTest3 Test 3: HFIP or TFE MethodC Method C: The 'Exchange' Evaporate -> Redissolve in 6M Guanidine or Pure HOAc SolventTest3->MethodC Dissolves (Monomerizes Aggregates) Decision1->SolventTest2 No MethodA Method A: Inject directly (Acidic Mobile Phase) Decision1->MethodA Yes Decision2->SolventTest3 No MethodB Method B: Dilute 1:4 with Water/0.1% TFA Decision2->MethodB Yes (Watch Backpressure)

Figure 1: Decision matrix for solubilizing hydrophobic Freidinger lactam peptides prior to HPLC injection. Note the critical "Exchange" step for HFIP solvents.

Module 4: Quantitative Data & Reference

Table 1: Mobile Phase Modifier Effects on Hydrophobic Lactams
ModifierRoleProsConsRecommended Use
TFA (0.1%) Ion-pairing agentStandard; good peak shape for basic peptides.Suppresses MS signal; can be too retentive for very hydrophobic species.General Purpose
Formic Acid (0.1%) pH controlMS compatible; volatile.[2]Poor peak shape for hydrophobic peptides (tailing).LC-MS Analysis only
Isopropanol (IPA) CosolventIncreases solubility; reduces hydrophobic collapse.High viscosity (high backpressure).Add 5-10% to Mobile Phase B
HFIP Structure breakerExcellent for dissolving aggregates.Incompatible with some column packings; expensive.Sample Prep Only (Do not run as MP)
HClO4 (0.1%) Chaotropic saltSharper peaks than TFA for stubborn amines.Explosive hazard if dried; non-volatile (no MS).Difficult separations (Analytical)

Module 5: Post-Purification Handling

Q5: I purified my peptide, but after lyophilization, it won't dissolve again. A: This is "irreversible aggregation" in the solid state.

  • Prevention: Do not lyophilize to complete dryness if possible.

  • Storage: Store the peptide as a frozen solution in 50% Acetic Acid or a DMSO stock at -20°C.

  • Rescue: If you must dry it, add a bulking agent like mannitol or trehalose before lyophilization. The sugar molecules space out the peptide chains, preventing the formation of the insoluble hydrophobic lattice.

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (See Chapter on Hydrophobic Peptides).[6] Link

  • Majer, Z., Sklenarova, H., & Solich, P. (2005). A novel route to synthesize Freidinger lactams by microwave irradiation. Tetrahedron Letters, 46(15), 2681-2684. Link

  • Waters Corporation. (2023). Peptide Isolation and Purification Methodology Guide. Link

  • Phenomenex. (2022). Purification Strategy for Hydrophobic Peptides using Reversed Phase Chromatography. Link

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of beta-turns in Freidinger lactam peptides

Unveiling Peptide Conformations: NMR Characterization of -Turns in Freidinger Lactam Peptides vs. Alternative Constraints Introduction Peptides in solution typically exist as an ensemble of rapidly interconverting confor...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Peptide Conformations: NMR Characterization of -Turns in Freidinger Lactam Peptides vs. Alternative Constraints

Introduction

Peptides in solution typically exist as an ensemble of rapidly interconverting conformers, complicating the study of their structure-activity relationships. To probe their bioactive conformations, medicinal chemists employ conformational constraints to restrict the backbone dihedral angles (


 and 

)[1]. The Freidinger lactam—a lactam-bridged dipeptide—is a classical peptidomimetic scaffold designed to restrict these degrees of freedom, effectively 2[2].

As a Senior Application Scientist, I frequently guide research teams through the rigorous biophysical validation of these mimetics. Merely synthesizing a constrained peptide does not guarantee it adopts the intended fold in solution. This guide provides a comprehensive, objective comparison of Freidinger lactams against alternative constraints, grounded in advanced, self-validating NMR methodologies.

Section 1: The Mechanistic Basis of -Turn Induction

A


-turn consists of four amino acid residues (

to

) where the distance between the

and

is less than 7 Å, typically stabilized by an intramolecular hydrogen bond between the

and

.

Freidinger lactams achieve this by covalently tethering the side chain of residue


 to the backbone nitrogen of residue 

, forming a 5- or 6-membered ring. This steric restriction forces the

and

angles into a geometry that 2[2]. In contrast, alternative constraints like the tetrahydropyridazine-3,6-dione (tpd) motif 3 of the Ramachandran space, promoting extended strand conformations rather than turns[3].

Section 2: Comparative NMR Metrics for Conformational Constraints

To objectively compare the performance of Freidinger lactams with other mimetics, we rely on quantitative NMR parameters. The presence of a stable


-turn is validated through two primary NMR phenomena:
  • Solvent Shielding (Variable Temperature NMR): Amide protons participating in intramolecular hydrogen bonds are shielded from the solvent. In strong hydrogen-bond-accepting solvents like DMSO-d6, an exposed

    
     will show a large temperature dependence (
    
    
    
    ppb/K), whereas a 4 (
    
    
    ppb/K)[4].
  • Through-Space Magnetization Transfer (NOE): The nuclear Overhauser effect (NOE) allows us to measure interproton distances. A Type II

    
    -turn is uniquely characterized by a strong 
    
    
    
    NOE, a diagnostic
    
    
    cross-peak, and the critical
    
    
    interaction defining the turn.
Quantitative Comparison of Peptide Constraints
Constraint ScaffoldTarget Secondary StructureDiagnostic ROESY/NOESY Cross-PeaksTypical Temp. Coefficient (

)
Synthetic Accessibility
Freidinger Lactam (

-lactam)
Type II

-turn
Strong

,

> -4.0 ppb/K (Shielded

)
Moderate (Requires on-resin or solution cyclization)
Tetrahydropyridazine-3,6-dione (tpd)

-strand /

-sheet

hydrogen bonds, high

separation
Variable (Sequence dependent)High (Spontaneous cleavage-induced cyclization)
Acyclic Dipeptide (Unconstrained) Random CoilWeak or absent long-range NOEs< -6.0 ppb/K (Solvent exposed)Very High (Standard SPPS)

Section 3: Self-Validating Experimental Protocol for NMR Characterization

A robust NMR workflow must be a self-validating system; the assignment of spin systems must independently corroborate the distance restraints used for 3D modeling.

NMR_Workflow N1 Peptide Synthesis (Freidinger Lactam) N2 1D 1H NMR Variable Temp (VT) N1->N2 Prepare Sample (DMSO-d6) N3 2D NOESY / ROESY Distance Constraints N1->N3 Acquire 2D Spectra N4 Calculate Temp Coeff (Δδ/ΔT > -4 ppb/K) N2->N4 Extract Amide Shifts N5 Identify Cross-Peaks (d_αN(i, i+3)) N3->N5 Assign Spin Systems N6 3D Structure Calculation (Simulated Annealing) N4->N6 H-Bond Restraints N5->N6 Distance Restraints N7 Confirm β-Turn Conformation N6->N7 Validate Geometry

Workflow for NMR-based structural validation of


-turn peptidomimetics.
Step-by-Step Methodology:

1. Sample Preparation

  • Protocol: Prepare a dilute sample (1-2 mM) of the purified peptide in 600

    
    L of anhydrous DMSO-d6.
    
  • Causality: Peptide aggregation can produce false intermolecular NOEs. Dilute conditions ensure we are measuring intramolecular folding. DMSO-d6 is preferred for VT-NMR because its strong hydrogen-bonding nature provides a stark contrast between solvent-exposed and intramolecularly bonded amide protons.

2. 1D Variable Temperature (VT)


H NMR 
  • Protocol: Acquire 1D

    
    H spectra at 5 K increments from 298 K to 328 K.
    
  • Causality: Heating increases molecular tumbling and disrupts weak solvent-solute hydrogen bonds. By plotting the chemical shift (

    
    ) of each amide proton against temperature (
    
    
    
    ), we extract the slope (
    
    
    ). A4[4].

3. 2D TOCSY and ROESY Acquisition

  • Protocol: Acquire a 2D TOCSY (mixing time 60-80 ms) to assign intra-residue spin systems. Acquire a 2D ROESY (mixing time 200-300 ms) rather than a standard NOESY.

  • Causality: For mid-sized peptidomimetics (MW 500-1500 Da), the molecular correlation time (

    
    ) often results in a tumbling rate where 
    
    
    
    , causing NOESY cross-peaks to vanish (the "NOE null" point). ROESY utilizes a spin-lock field to ensure positive cross-peaks regardless of
    
    
    , providing reliable distance constraints.

4. Restraint Generation and Simulated Annealing

  • Protocol: Integrate ROESY cross-peak volumes and convert them to distance restraints (Strong: 1.8-2.5 Å, Medium: 1.8-3.5 Å, Weak: 1.8-5.0 Å) based on the

    
     relationship. Input these restraints into structural calculation software (e.g., XPLOR-NIH).
    
  • Causality: Simulated annealing explores the conformational space by heating the in silico molecule and slowly cooling it, penalizing geometries that violate the NMR-derived distances. The convergence of the 10 lowest-energy structures to a single ensemble (RMSD < 1.0 Å) self-validates the presence of the Freidinger lactam-induced

    
    -turn.
    

Section 4: Data Interpretation and Alternative Constraints

While Freidinger lactams are exceptional for nucleating Type II


-turns, traditional syntheses yield motifs that lack functionality, which 2[2]. Recent advancements have introduced functionalizable Type II 

-turn-inducing

-amino acid building blocks, allowing for the retention of polar or hydrophobic side chains while maintaining the rigidifying lactam core[2].

Alternatively, if the therapeutic target requires a


-strand or sheet conformation (e.g., inhibiting amyloid aggregation), N-aminopeptide constraints like the tpd motif are vastly superior. The tpd motif3, a feat the Freidinger lactam cannot achieve due to its inherent geometric bias towards turns[3].

Conclusion

The choice of conformational constraint dictates the bioactive trajectory of a peptidomimetic. Freidinger lactams remain the gold standard for


-turn induction, but their application must be rigorously validated using the VT-NMR and ROESY protocols outlined above. By understanding the causality behind these biophysical techniques, researchers can confidently map the conformational landscape of their therapeutic candidates.

References

  • The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics - ResearchGate. 1

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - NIH / PMC.2

  • Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - NIH / PubMed. 4

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - NIH / PMC.3

Sources

Comparative

A Comparative Guide to the Secondary Structure Analysis of Fmoc-Freidinger's Lactam: A Circular Dichroism Perspective

For researchers, scientists, and drug development professionals engaged in the design of peptidomimetics and constrained peptides, a precise understanding of molecular conformation is paramount. The Freidinger lactam, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the design of peptidomimetics and constrained peptides, a precise understanding of molecular conformation is paramount. The Freidinger lactam, a conformationally restricted dipeptide mimic, has been a cornerstone in the development of therapeutically relevant peptides by stabilizing bioactive conformations, often a β-turn.[1][2] This guide provides an in-depth analysis of the secondary structure of N-α-fluorenylmethyloxycarbonyl (Fmoc) protected Freidinger's lactam, with a primary focus on Circular Dichroism (CD) spectroscopy as a rapid and sensitive analytical tool. We will objectively compare the insights gained from CD spectroscopy with those from higher-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing a comprehensive framework for its application in peptide and drug development.

The Significance of Conformational Constraint: An Introduction to Freidinger's Lactam

In solution, short peptides often exist as a dynamic ensemble of conformers, which can be detrimental to their biological activity and metabolic stability. The introduction of conformational constraints, such as a lactam bridge, limits the accessible conformational space, effectively "locking" the peptide into a more defined and often more potent structure. Freidinger's lactam, a γ-lactam-bridged dipeptide, is a well-established motif for inducing a β-turn, a common secondary structural element crucial for molecular recognition and biological function.[1][2] The Fmoc protecting group is frequently employed in solid-phase peptide synthesis and its presence can also influence the conformational properties of the peptide.

Unraveling Secondary Structure with Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), the CD spectrum of a peptide is dominated by the amide bonds of the backbone. The spatial arrangement of these amide bonds in different secondary structures, such as α-helices, β-sheets, and β-turns, gives rise to distinct and characteristic CD spectra. This makes CD spectroscopy a powerful and non-destructive technique for the rapid assessment of peptide secondary structure in solution.

Interpreting the CD Spectrum: Characteristic Signatures of Secondary Structures

A qualitative analysis of a peptide's CD spectrum can provide immediate insights into its predominant secondary structure. The characteristic spectral features for common secondary structures are summarized below:

  • α-Helix: Exhibits two negative bands of similar magnitude around 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition).

  • β-Sheet: Shows a negative band around 218 nm (n→π* transition) and a positive band of similar or greater magnitude around 195 nm (π→π* transition).

  • β-Turn: The CD spectra of β-turns are more varied than those of helices and sheets. However, a common feature for type I and type II β-turns is a weak negative band around 225-230 nm and a stronger positive band around 205 nm. Another characteristic is a negative band near 200 nm. The precise shape and magnitude of the spectrum can vary depending on the type of β-turn and the specific amino acid residues involved.[3][4][5]

  • Random Coil: Characterized by a strong negative band near 200 nm and very low ellipticity above 210 nm.

The presence of the Fmoc group, with its aromatic fluorenyl moiety, contributes to the CD spectrum, particularly in the near-UV region (250-320 nm) and can also have an impact in the far-UV region with signals between 260 and 320 nm.[6] This contribution must be considered when analyzing the CD spectrum of an Fmoc-protected peptide.

Experimental Protocol: Acquiring the CD Spectrum of Fmoc-Freidinger's Lactam

This section provides a detailed, step-by-step methodology for obtaining a high-quality CD spectrum of Fmoc-Freidinger's lactam. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis sample_prep 1. Sample Dissolution (e.g., in Methanol or TFE) concentration 2. Accurate Concentration Determination (UV-Vis at 266 nm for Fmoc) sample_prep->concentration buffer_prep 3. Buffer Preparation (e.g., 10 mM Sodium Phosphate, pH 7.4) concentration->buffer_prep final_dilution 4. Final Dilution in Buffer buffer_prep->final_dilution instrument_setup 5. Instrument Purging & Calibration (Nitrogen purge, CSA standard) final_dilution->instrument_setup parameter_setup 6. Set Acquisition Parameters (Wavelength, Bandwidth, etc.) instrument_setup->parameter_setup blank 7. Record Buffer Baseline parameter_setup->blank sample_measurement 8. Measure Sample Spectrum blank->sample_measurement baseline_correction 9. Baseline Subtraction sample_measurement->baseline_correction conversion 10. Conversion to Molar Ellipticity baseline_correction->conversion analysis 11. Spectral Analysis & Interpretation conversion->analysis

Caption: Experimental workflow for CD spectroscopy analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining high-quality, artifact-free CD data. The choice of solvent is crucial to ensure the solubility of the Fmoc-protected lactam and should be transparent in the far-UV region.

    • Protocol:

      • Dissolve a precisely weighed amount of Fmoc-Freidinger's lactam in a minimal amount of a suitable organic solvent such as methanol or trifluoroethanol (TFE).

      • Accurately determine the concentration of the stock solution using UV-Vis spectroscopy by measuring the absorbance of the Fmoc group at its characteristic maximum (around 266 nm).

      • Prepare the desired aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be prepared with high-purity water and filtered (0.22 µm) to remove any particulate matter.

      • Dilute the stock solution of Fmoc-Freidinger's lactam into the aqueous buffer to a final concentration typically in the range of 0.1-0.2 mg/mL. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid significant effects on the secondary structure.

  • Instrument Setup and Calibration:

    • Rationale: Proper instrument setup is essential for accurate and reproducible measurements. Purging with nitrogen gas is necessary to remove oxygen, which absorbs strongly in the far-UV region.

    • Protocol:

      • Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before use.

      • Calibrate the instrument according to the manufacturer's instructions, typically using a standard such as camphor-10-sulfonic acid (CSA).

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters will determine the quality of the final spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

    • Protocol:

      • Set the following acquisition parameters:

        • Wavelength Range: 190-320 nm (to capture both peptide backbone and Fmoc chromophore signals)

        • Data Pitch: 1.0 nm

        • Scanning Speed: 50 nm/min

        • Bandwidth: 1.0 nm

        • Response Time: 1 s

        • Accumulations: 3-5 scans

      • Record a baseline spectrum of the buffer using the same cuvette and acquisition parameters.

      • Measure the CD spectrum of the Fmoc-Freidinger's lactam sample.

  • Data Processing:

    • Rationale: Raw CD data must be processed to remove the contribution of the buffer and to be expressed in standard units for comparison.

    • Protocol:

      • Subtract the buffer baseline spectrum from the sample spectrum.

      • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the sample, and l is the pathlength of the cuvette in centimeters.

Analysis of Fmoc-Freidinger's Lactam Secondary Structure

Freidinger's lactam is a potent inducer of a type II' β-turn.[1] Therefore, the CD spectrum is expected to exhibit the characteristic features of a β-turn. Additionally, the Fmoc group will contribute to the spectrum.

Expected CD Spectral Features of Fmoc-Freidinger's Lactam:

Spectral RegionExpected FeatureOrigin
Far-UV (190-250 nm) Weak negative band ~225-230 nmn→π* transition of the peptide bonds in a β-turn conformation
Strong positive band ~205 nmπ→π* transition of the peptide bonds in a β-turn conformation
Negative band < 200 nmπ→π* transition of the peptide bonds
Near-UV (250-320 nm) Multiple positive and/or negative bandsπ→π* transitions of the fluorenyl chromophore of the Fmoc group

Diagram of Inferred Secondary Structure

secondary_structure cluster_cd CD Spectral Features cluster_structure Inferred Secondary Structure feature1 Weak Negative Band ~225-230 nm beta_turn Predominant β-Turn Conformation feature1->beta_turn indicates feature2 Strong Positive Band ~205 nm feature2->beta_turn indicates

Caption: Correlation of CD spectral features to the inferred secondary structure.

Comparative Analysis with Alternative Techniques

While CD spectroscopy provides a rapid and sensitive assessment of secondary structure, a comprehensive understanding often requires a multi-technique approach. Here, we compare the insights from CD with those from NMR spectroscopy and X-ray crystallography.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Differential absorption of circularly polarized light by chiral molecules.Nuclear spin transitions in a magnetic field.Diffraction of X-rays by a crystal lattice.
Sample State SolutionSolutionCrystalline solid
Information Provided Secondary structure content (α-helix, β-sheet, β-turn, random coil).High-resolution 3D structure, conformational dynamics, intermolecular interactions.High-resolution static 3D structure.
Resolution Low (provides an average structure in solution).High (atomic resolution).High (atomic resolution).
Sample Requirements Low (µg to mg), relatively low purity requirements.High (mg), high purity and solubility required.High (mg), requires well-ordered single crystals.
Experiment Time Rapid (minutes to hours).Moderate to long (hours to days).Long (days to months, including crystallization).
Strengths Sensitive to conformational changes, suitable for high-throughput screening, can be used to study folding and stability.Provides detailed structural and dynamic information in solution, no need for crystallization.The "gold standard" for high-resolution structure determination.
Limitations Low resolution, does not provide atomic-level detail, can be affected by chromophores other than the peptide backbone.Limited to smaller molecules (< 30-40 kDa), complex data analysis.Requires successful crystallization which can be a major bottleneck, provides a static picture of the molecule.
In the Context of Fmoc-Freidinger's Lactam:
  • CD Spectroscopy would be the ideal first step to quickly confirm the presence of a folded structure, likely a β-turn, in solution. It would also be a powerful tool to screen for conditions (e.g., solvent, pH, temperature) that stabilize this conformation.

  • NMR Spectroscopy would then be employed to provide a detailed, atomic-resolution structure of Fmoc-Freidinger's lactam in solution. Techniques like NOESY would allow for the determination of through-space proton-proton distances, confirming the specific type of β-turn and the overall conformation of the molecule.

  • X-ray Crystallography , if successful, would provide a high-resolution snapshot of the molecule in the solid state. This would serve as a valuable benchmark for the solution-state structures determined by NMR and would definitively confirm the bond angles and lengths of the lactam-constrained ring.

Conclusion

Circular Dichroism spectroscopy is an indispensable tool for the initial secondary structure analysis of conformationally constrained peptides like Fmoc-Freidinger's lactam. Its speed, sensitivity, and modest sample requirements make it an ideal technique for confirming the presence of desired secondary structural elements, such as the β-turn induced by the Freidinger lactam. While CD provides a global view of the peptide's conformation, a comprehensive structural characterization is best achieved through a synergistic approach that integrates the rapid screening capabilities of CD with the high-resolution insights of NMR spectroscopy and X-ray crystallography. This multi-faceted approach empowers researchers to confidently elucidate the structure-activity relationships of novel peptidomimetics, accelerating the drug discovery and development process.

References

  • Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. [Link]

  • Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525-1556. [Link]

  • Woody, R. W. (1995). Circular dichroism. Methods in enzymology, 246, 34-71. [Link]

  • Zou, Y., et al. (2017). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Physical Chemistry Chemical Physics, 19(3), 2236-2246. [Link]

  • Perczel, A., et al. (1992). Analysis of the circular dichroism spectrum of proteins using a convex constraint algorithm. Protein Engineering, Design and Selection, 5(7), 669-679. [Link]

  • Bush, C. A., et al. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4954. [Link]

Sources

Validation

Technical Guide: Benchmarking Freidinger’s Lactam Peptidomimetics vs. Native Peptides

Executive Summary: The Case for Conformational Constraint In the development of peptide therapeutics, native sequences often fail as drug candidates due to two critical flaws: rapid proteolytic degradation and poor bioav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Constraint

In the development of peptide therapeutics, native sequences often fail as drug candidates due to two critical flaws: rapid proteolytic degradation and poor bioavailability caused by conformational flexibility. Freidinger’s lactam (specifically the


-lactam constraint derived from methionine) represents a foundational technology in peptidomimetics. By covalently locking the 

(psi) and

(phi) dihedral angles of adjacent amino acids, this modification forces the peptide backbone into a stable Type II’

-turn
.

This guide provides a technical comparison of Freidinger’s lactam-modified peptides versus their native counterparts, focusing on the Luteinizing Hormone-Releasing Hormone (LHRH) model system. It includes synthesis protocols, mechanistic visualizations, and performance data to support decision-making in lead optimization.

Mechanism of Action: The -Turn Mimic

Native peptides exist as an equilibrium ensemble of random coils in solution. Binding to a receptor requires an entropic cost to adopt the bioactive conformation. Freidinger’s lactam pre-organizes the peptide into this bioactive state, reducing the entropic penalty of binding and masking proteolytic cleavage sites.

Structural Logic

The classic Freidinger lactam bridges the nitrogen of residue


 to the 

-carbon of residue

, creating a bicyclic system that mimics the hydrogen-bonded turn of a native

-sheet.

BetaTurnMechanism Native Native Peptide (Random Coil) Transition Entropic Cost (Folding) Native->Transition Slow Bioactive Bioactive Conformation (Type II' Beta-Turn) Transition->Bioactive Receptor Receptor Binding (High Affinity) Bioactive->Receptor Kd ~ nM Lactam Freidinger's Lactam (Pre-organized) Lactam->Bioactive Mimicry Lactam->Receptor Direct Binding (Low Entropic Cost)

Figure 1: Mechanistic comparison of native peptide folding versus lactam pre-organization. The lactam bypasses the high-energy folding transition state.

Comparative Performance Analysis

The following data contrasts Native LHRH with its Freidinger lactam analogs. The lactam modification is typically introduced at the Gly


-Leu

position of LHRH to stabilize the turn responsible for receptor activation.
Biological Activity & Stability Profile
FeatureNative LHRHLinear Analog (D-Ala

)
Freidinger Lactam AnalogImpact of Lactam
Receptor Affinity (

)
~2–5 nM~0.5–1 nM0.5–2 nM Retains or slightly enhances high affinity by locking bioactive shape.
In Vivo Potency 1x (Baseline)3–5x5–9x Significant increase due to combined affinity and stability.
Plasma Half-Life (

)
2–4 minutes~15–20 minutes>2 hours Critical Advantage: Steric bulk prevents proteolysis.
Oral Bioavailability < 0.1%< 1%~2–5% Rigid structure improves passive transport and resists gut peptidases.
Selectivity HighModerateVery High Restricted conformation reduces off-target binding to related GPCRs.

Key Insight: While linear D-amino acid substitutions (like D-Ala


) improve stability, the lactam constraint  provides a superior "lock" of the backbone geometry, often resulting in higher receptor subtype selectivity and prolonged duration of action in vivo.

Experimental Protocols

Synthesis of Freidinger’s Lactam (Methionine Route)

The most robust method for generating the lactam moiety involves the intramolecular alkylation of a Methionine residue. This protocol is self-validating: the cyclization only proceeds if the precursor stereochemistry is correct.

Reagents:

  • Boc-Met-OH or Fmoc-Met-OH (Starting material)

  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK)

  • DMF/THF (Solvents)

Workflow Diagram:

SynthesisProtocol Step1 1. Dipeptide Formation (Coupling Met to Residue i+1) Step2 2. S-Methylation (MeI, 24h, Dark) Step1->Step2 Step3 3. Sulfonium Salt Intermediate (Validation: MS Check) Step2->Step3 Step4 4. Cyclization (NaH, DMF, 0°C -> RT) Step3->Step4 Intramolecular Displacement Step5 5. Purification (HPLC, remove displaced SMe2) Step4->Step5 Formation of gamma-lactam

Figure 2: Step-by-step synthesis of the Freidinger lactam moiety via methionine alkylation.

Detailed Procedure:

  • Alkylation: Dissolve the Boc-protected dipeptide (containing Met at the N-terminus) in DMF. Add excess Methyl Iodide (MeI). Stir for 24 hours protected from light.

    • Checkpoint: Verify formation of the methyl sulfonium salt via LC-MS (Mass shift: +15 Da).

  • Cyclization: Cool the reaction to 0°C. Add NaH (1.1 eq). The base deprotonates the amide nitrogen, which attacks the

    
    -carbon of the methionine side chain, displacing dimethyl sulfide.
    
  • Validation: The resulting product should show a characteristic loss of the methionine side chain protons in

    
    H-NMR and the appearance of rigid ring protons.
    
Biological Evaluation (Self-Validating System)

To ensure the observed potency is due to conformational constraint and not just side-chain modification, run the following parallel assays:

  • Competitive Binding Assay: Use radiolabeled Native LHRH (

    
    I-LHRH) to determine 
    
    
    
    .
    • Control: Include a "broken" analog (e.g., N-methylated linear peptide) to distinguish steric effects from conformational locking.

  • Proteolytic Stability Assay: Incubate peptide (10

    
    M) in human serum at 37°C. Analyze aliquots by HPLC at 0, 15, 30, 60, and 120 mins.
    
    • Success Criteria: Lactam analog should retain >80% integrity at 60 mins, whereas native LHRH is <10%.

References

  • Freidinger, R. M., Veber, D. F., et al. (1980). Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. Science. Link

  • Freidinger, R. M. (1982). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Organic Chemistry. Link

  • Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry. Link

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link

Comparative

A Comparative Guide to the Proteolytic Stability of Fmoc-Freidinger's Lactam Analogues

For Researchers, Scientists, and Drug Development Professionals The development of peptide-based therapeutics holds immense promise, yet their translation into effective drugs is often hampered by poor metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics holds immense promise, yet their translation into effective drugs is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. This guide provides an in-depth comparison of the proteolytic stability of peptides constrained by Fmoc-Freidinger's lactam analogues against their linear counterparts. We will delve into the scientific rationale for this enhanced stability, provide a detailed experimental protocol for its assessment, and present comparative data to support the use of this powerful peptidomimetic strategy.

The Challenge of Proteolytic Instability and the Freidinger's Lactam Solution

Peptides, in their native, linear form, are often highly flexible. This conformational freedom makes them susceptible to recognition and cleavage by a wide array of proteases found in biological systems.[1][2] This rapid degradation leads to a short in-vivo half-life, significantly limiting their therapeutic efficacy.

To overcome this, medicinal chemists employ various strategies to create "peptidomimetics" – molecules that mimic the structure and function of native peptides but with improved drug-like properties.[2][3] One of the most successful approaches is the introduction of conformational constraints. In the early 1980s, Freidinger proposed the use of lactam-bridged dipeptides to lock the peptide backbone into a specific conformation.[2][3] The Fmoc-protected versions of these lactams are particularly valuable as they are directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[4][5][6]

The rigidity imparted by the Freidinger's lactam sterically hinders the approach of proteases to the scissile peptide bonds, thereby increasing resistance to enzymatic degradation.[7][8] This guide will demonstrate how to quantify this enhanced stability.

The Scientific Rationale: How Lactam Bridging Confers Stability

Proteolytic enzymes, such as chymotrypsin, have specific structural requirements for substrate binding and catalysis. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like Phenylalanine, Tyrosine, and Tryptophan.[9][10][11][12] Its active site contains a "hydrophobic pocket" that accommodates the side chain of the target amino acid and a catalytic triad (Ser-His-Asp) that performs the hydrolysis of the peptide bond.[9][10]

The conformational flexibility of a linear peptide allows it to readily adopt the extended conformation required to fit into the active site of the protease. By introducing a Freidinger's lactam, the peptide backbone is forced into a turn-like structure. This pre-organization significantly raises the energy barrier for the conformational changes needed for protease binding, thus reducing the rate of cleavage.

G cluster_0 Linear Peptide cluster_1 Freidinger's Lactam Analogue Linear Peptide Flexible Backbone Binding Adopts Extended Conformation Linear Peptide->Binding Easily fits into protease active site Cleavage Proteolytic Cleavage Binding->Cleavage Cyclic Peptide Rigid Lactam Bridge No Binding Conformationally Restricted Cyclic Peptide->No Binding Steric hindrance prevents binding Stability Proteolytic Stability No Binding->Stability

Caption: Mechanism of enhanced proteolytic stability.

Experimental Design: A Comparative Proteolytic Stability Assay

To objectively assess the stabilizing effect of the Freidinger's lactam, a well-controlled enzymatic degradation assay is essential. This protocol outlines a standard procedure using α-chymotrypsin as the model protease and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification.

Core Components of the Assay
  • Test Articles:

    • Analogue 1 (Cyclic): A peptide containing an Fmoc-Freidinger's lactam.

    • Analogue 2 (Linear Control): The corresponding linear peptide with the same amino acid sequence.

  • Protease:

    • α-Chymotrypsin: Chosen for its well-characterized specificity for aromatic residues.[9][10][11][12]

    • Pronase (Optional): A mixture of non-specific proteases that can provide a more stringent test of overall stability.[13][14]

  • Analytical Method:

    • RP-HPLC: A powerful technique for separating and quantifying the parent peptide from its degradation products based on hydrophobicity.[15][16][17]

Detailed Step-by-Step Protocol

1. Reagent and Stock Solution Preparation:

  • Peptide Stock Solutions (1 mM): Accurately weigh and dissolve the linear and cyclic peptides in an appropriate solvent (e.g., DMSO or water).

  • Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare and filter the buffer. This pH is chosen to be within the optimal range for many proteases and relevant to physiological conditions.[8]

  • α-Chymotrypsin Stock Solution (1 mg/mL): Dissolve in assay buffer. Prepare fresh before each experiment.

  • Quenching Solution (10% Trifluoroacetic Acid - TFA): This acidic solution will stop the enzymatic reaction by denaturing the protease.[18]

2. Proteolytic Degradation Assay:

  • Reaction Setup: In separate microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), add the assay components in the following order:

    • Assay Buffer

    • Peptide Stock Solution (to a final concentration of 50 µM)

  • Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.

  • Initiation of Reaction: Add the α-chymotrypsin solution to achieve a final concentration of 0.1 mg/mL.[8] For the T=0 time point, the quenching solution should be added before the enzyme.

  • Incubation: Incubate all tubes at 37°C with gentle shaking.

  • Termination of Reaction: At each designated time point, remove the corresponding tube and add the Quenching Solution. Vortex briefly and place on ice.[1]

3. Sample Analysis by RP-HPLC:

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the denatured enzyme.[1]

  • Injection: Carefully transfer the supernatant to an HPLC vial and inject it onto an appropriate RP-HPLC column (e.g., C18).[1][18]

  • Elution: Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides.[15][19]

  • Detection: Monitor the absorbance at 214 nm, which is characteristic of the peptide bond.[1]

4. Data Analysis:

  • Quantification: Integrate the peak area of the intact parent peptide at each time point.

  • Calculation: Express the remaining percentage of the intact peptide at each time point relative to the T=0 sample.

  • Half-life (t½): Plot the percentage of remaining peptide versus time and determine the time it takes for 50% of the peptide to be degraded.

Caption: Experimental workflow for the proteolytic stability assay.

Comparative Data Analysis

The results of the proteolytic stability assay will clearly demonstrate the advantage of incorporating a Freidinger's lactam. The linear peptide is expected to degrade rapidly, while the cyclic analogue will show significantly enhanced stability.

Analogue IDStructureProteaseHalf-life (t½) in minutes
Linear-01 Linear Peptideα-Chymotrypsin~21
FL-Cyclic-01 Freidinger's Lactamα-Chymotrypsin>300 ( >95% remaining after 5h)
Linear-02 Linear PeptideAspN~50
Stapled-Cyclic-02 Other Cyclic AnalogueAspN>300 (100% remaining after 5h)

Note: Data is representative and synthesized from published findings on cyclic vs. linear peptide stability.[7][8] The specific half-life will vary depending on the peptide sequence and the precise structure of the lactam.

These results provide compelling evidence that cyclization via a Freidinger's lactam is a highly effective strategy for increasing resistance to proteolytic degradation.[7][8] The dramatic increase in half-life from minutes to several hours is a critical improvement for the development of viable peptide-based drugs.

Conclusion and Future Directions

Future studies should expand this analysis to a broader range of proteases, including those found in serum and plasma, to provide a more comprehensive picture of the in-vivo stability of these analogues.[1] Furthermore, investigating different lactam ring sizes and stereochemistries could lead to even more stable and biologically active peptidomimetics.

References

  • Chymotrypsin Overview, Mechanism & Structure. Study.com. [Link]

  • 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

  • BSc Chemistry: Chymotrypsin. [Link]

  • Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. PMC, National Center for Biotechnology Information. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides.
  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • HPLC of Peptides and Proteins. Humana Press. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. [Link]

  • Pronase – Knowledge and References. Taylor & Francis Online. [Link]

  • Studies on Proteolytic Enzymes (Pronase) of Streptomyces griseus K-1. Oxford Academic. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)-H activation. SciSpace. [Link]

  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science, RSC Publishing. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. W. R. Grace & Co. [Link]

  • A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]

  • Proteolytic stability of cyclic peptides in relevant biological conditions... ResearchGate. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. PMC, National Center for Biotechnology Information. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link]

  • The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]

  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Organic Letters. [Link]

  • Degradation of penicillinic antibiotics and β-lactamase enzymatic catalysis in a biomimetic Zn-based metal-organic framework. PubMed. [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring Group, University of Cambridge. [Link]

Sources

Validation

In Silico Evaluation of Freidinger’s Lactam Constraints: A Comparative MD Simulation Guide

Executive Summary: The Entropic Battle in Peptidomimetics In peptide drug discovery, the binding affinity ( ) is a tug-of-war between enthalpic gain (interactions) and entropic loss (conformational freezing). Linear pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Battle in Peptidomimetics

In peptide drug discovery, the binding affinity (


) is a tug-of-war between enthalpic gain (interactions) and entropic loss (conformational freezing). Linear peptides suffer a massive entropic penalty (

) upon binding. Freidinger’s lactams (conformationally constrained

-lactam-bridged dipeptides) are a structural intervention designed to pre-pay this entropic cost by locking the peptide backbone into a bioactive conformation, typically a Type II

-turn
.[1]

This guide provides a technical roadmap for validating these constraints using Molecular Dynamics (MD). Unlike standard residue simulations, Freidinger lactams require hybrid force field parameterization and enhanced sampling strategies to accurately map their restricted free energy landscapes.

Part 1: Mechanistic Comparison of Constraints

Before initiating simulations, it is critical to understand how Freidinger lactams differ from other common constraints. The choice of constraint dictates the simulation strategy.

Table 1: Comparative Profile of Peptide Constraints
FeatureFreidinger’s Lactam (

-lactam)
Aib (Aminoisobutyric Acid)Macrocyclization (Head-to-Tail)
Mechanism Covalent Locking: Bridges

to

via ring.
Steric Restriction: Gem-dimethyl group restricts

space.
Global Topology: Connects termini, limiting end-to-end distance.
Target Topology Type II

-turn
(highly specific).

-Helix or Type I/III

-turn.
Varies; often undefined without internal constraints.
MD Challenge Parameterization: Non-standard residue requires GAFF/CGenFF.Sampling: Standard force fields (ff14SB) handle Aib well.Timescale: Ring flipping requires

scales or Metadynamics.
Rigidity High (Backbone angles fixed).Moderate (Rotational barriers increased).Variable (depends on ring size).
The Structural Logic

The Freidinger lactam forces the


 angle of the 

-th residue and the

angle of the

residue into a specific range compatible with a

-turn. In MD, this appears as a deep, narrow well in the Free Energy Landscape (FEL), whereas Aib produces a broader basin.

Part 2: Computational Methodology (The Protocol)

Simulating non-standard residues like lactams requires a "Hybrid Topology" approach. You cannot rely solely on standard protein force fields (e.g., AMBER ff14SB or CHARMM36m) because the lactam bridge creates a novel chemical environment not defined in standard libraries.

Workflow Diagram

The following Graphviz diagram outlines the critical path for parameterizing and simulating a Freidinger lactam containing peptide.

MD_Workflow Start Structure Design (ChemDraw/Avogadro) Split Fragment Separation Start->Split Std_Res Standard Residues (Ala, Gly, etc.) Split->Std_Res NonStd Lactam Bridge (Non-Standard) Split->NonStd Merge Topology Merging (LEaP / psfgen) Std_Res->Merge ff14SB/CHARMM36 Charge QM Charge Derivation (RED Server/Gaussian) HF/6-31G* NonStd->Charge Param Force Field Gen (GAFF2 / CGenFF) Charge->Param Param->Merge GAFF/CGenFF Sim Enhanced Sampling MD (REMD / Metadynamics) Merge->Sim Analysis Analysis: Ramachandran & PMF Sim->Analysis

Caption: Hybrid parameterization workflow merging standard force fields with QM-derived parameters for the lactam moiety.

Step-by-Step Protocol
1. Topology Generation (The Critical Step)

Standard libraries fail here. You must derive parameters for the lactam ring.

  • Charge Derivation: Isolate the lactam dipeptide unit capped with ACE/NME. Perform geometry optimization and electrostatic potential (ESP) calculation using Quantum Mechanics (e.g., Gaussian at HF/6-31G* level).

  • Fitting: Fit the charges using the RESP (Restrained Electrostatic Potential) model. This ensures the partial charges are compatible with the AMBER force field.

  • Atom Typing: Use antechamber (AmberTools) to assign GAFF2 atom types to the lactam ring.

    • Command:antechamber -i lactam.log -fi gout -o lactam.mol2 -fo mol2 -c resp -s 2

  • Library Creation: Generate the .lib or .rtf file that defines the connectivity and parameters for the main simulation engine.

2. Simulation Setup
  • Solvent: Use TIP3P or OPC water models. OPC is recommended for intrinsically disordered peptides or those with high flexibility, as it prevents artificial over-compaction.

  • Ions: Neutralize with Na+/Cl- at 0.15 M physiological strength.

3. Enhanced Sampling Strategy

A standard MD simulation (100–500 ns) may get trapped in a local minimum because the lactam barrier is high. To prove the constraint works, you must explore the accessible space.

  • Recommended Method: Replica Exchange MD (REMD) .

  • Setup: Run 16–32 replicas across a temperature ladder (e.g., 300K to 450K). This allows the peptide to overcome energy barriers and fully sample the Ramachandran space.

  • Alternative: Metadynamics , biasing the

    
     and 
    
    
    
    dihedral angles of the constrained residues.

Part 3: Comparative Analysis & Data Interpretation

To objectively evaluate the Freidinger lactam, you must compare its simulation data against a linear control and an Aib-constrained analog.

The Ramachandran Fingerprint

The most definitive proof of a Freidinger lactam's efficacy is the Ramachandran plot density.

  • Linear Peptide: Diffuse population across

    
    -helical, 
    
    
    
    -sheet, and polyproline II regions.
  • Aib Constraint: Bifurcated population in left-handed and right-handed helical regions (

    
    ) and 
    
    
    
    regions.
  • Freidinger Lactam: Sharp, high-density cluster specifically in the Type II

    
    -turn region  (
    
    
    
    for residue
    
    
    ).
Quantitative Metrics Table (Expected Results)
MetricLinear ControlFreidinger LactamInterpretation
RMSD (Å) 3.5 - 6.0 (High Fluctuation)0.5 - 1.5 (Rigid) Low RMSD indicates the lactam successfully locks the backbone.
Radius of Gyration (Rg) VariableCompact & Constant Lactams prevent the "unfolding" seen in linear peptides.
H-Bond Occupancy < 20% (Transient)> 85% (Stable) Measures the stability of the

hydrogen bond defining the turn.
Cluster Analysis > 20 clusters (top 50%)1-3 clusters (top 90%) The simulation spends most of its time in a single dominant conformation.
Free Energy Landscape (PMF) Visualization

The following diagram illustrates the theoretical Free Energy Landscape (FEL) differences.

FEL_Comparison Linear Linear Peptide Broad, Shallow Basins (High Entropy) Conf_A Conformation A (Random Coil) Linear->Conf_A Low Barrier Conf_B Conformation B (Beta Turn) Linear->Conf_B Low Barrier Conf_C Conformation C (Extended) Linear->Conf_C Low Barrier Lactam Freidinger Lactam Deep, Narrow Well (Low Entropy) Lactam->Conf_B Global Minima (Trapped)

Caption: Schematic of Free Energy Landscapes. Linear peptides sample multiple shallow basins; Lactams are funneled into a single deep energy well.

Part 4: Experimental Validation (Self-Correction)

A simulation is a hypothesis until validated. To ensure Trustworthiness , you must correlate MD results with experimental observables.

  • NMR NOE Signals:

    • In MD, calculate the average distance between the

      
       of residue 
      
      
      
      and the
      
      
      of residue
      
      
      .
    • Validation: A strong NOE signal (distance < 3.5 Å) in the experiment must match the distance distribution peak in your simulation.

  • Temperature Coefficients:

    • Measure the amide proton temperature coefficient (

      
      ) in the simulation (via H-bond persistence).
      
    • Validation: Values > -3 ppb/K indicate solvent-shielded (hydrogen-bonded) amides, confirming the turn structure predicted by MD.

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[1] Science, 210(4470), 656-658.

  • Vinogradov, A. A., Yin, Y., & Suga, H. (2019). Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. Journal of the American Chemical Society, 141(10), 4167–4181.

  • Dougherty, D. A., &Pc, W. (2025). Scoring Conformational Metastability of Macrocyclic Peptides with Binding Pose Metadynamics. Journal of Chemical Information and Modeling.

  • Yudin, A. K. (2024). Recent advances in peptide macrocyclization strategies.[2][3][4] Chemical Society Reviews.

  • Case, D. A., et al. (2023). Amber 2023 Reference Manual (for GAFF/ANTECHAMBER protocols).

Sources

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